3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFLWIBVHSFHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229420 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-34-7 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling of Substituted Chalcones: A Technical Guide
This guide serves as a technical blueprint for the physicochemical characterization and optimization of substituted chalcones. It is designed for medicinal chemists and pharmaceutical scientists requiring actionable data and validated protocols.
Introduction: The Privileged Scaffold
Chalcones (1,3-diphenyl-2-propen-1-one) represent a "privileged scaffold" in medicinal chemistry due to their ability to bind multiple receptor subtypes with high affinity. Their core structure consists of two aromatic rings (Ring A and Ring B) linked by an
From a physicochemical perspective, this conjugated enone linker is the "warhead." It governs the molecule's electronic distribution, reactivity (Michael addition susceptibility), and planarity. Understanding how substituents modulate this core is critical for converting a raw chalcone hit into a drug-like lead.
Synthesis & Structural Foundation
The physicochemical properties of a chalcone are fixed at the moment of synthesis. The Claisen-Schmidt Condensation remains the gold standard for generating structural diversity.
Reaction Mechanism & Causality
The reaction involves the condensation of an acetophenone (Ring A) with a benzaldehyde (Ring B). The choice of catalyst (base vs. acid) and substituents dictates the yield and purity.
-
Base Catalysis (NaOH/KOH): Preferred for electron-poor aldehydes. The base generates an enolate from the acetophenone, which attacks the carbonyl of the benzaldehyde.
-
Electronic Influence: Electron-withdrawing groups (EWGs) on the aldehyde (Ring B) accelerate the nucleophilic attack, increasing yield. Electron-donating groups (EDGs) stabilize the aldehyde carbonyl, requiring longer reaction times or stronger bases.
Visualization: Claisen-Schmidt Mechanism
The following diagram illustrates the stepwise electronic flow, highlighting the critical dehydration step that establishes the conjugated system.
Figure 1: Mechanistic flow of the Claisen-Schmidt condensation. The dehydration step drives the equilibrium forward, locking the molecule into its conjugated E-isomer form.
Validated Synthesis Protocol
Objective: Synthesis of 4'-hydroxy-4-methoxychalcone. Scale: 10 mmol.
-
Reactant Preparation: Dissolve 4-hydroxyacetophenone (1.36 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in Ethanol (20 mL) .
-
Why Ethanol? It solubilizes the organic reactants but often precipitates the chalcone product, simplifying purification.
-
-
Catalysis: Add 40% aqueous NaOH (5 mL) dropwise while stirring at 0°C.
-
Control Point: Maintain low temperature initially to prevent side reactions (Cannizzaro reaction) or polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Monitoring: Use TLC (Hexane:Ethyl Acetate 3:1). The product usually appears as a bright yellow spot (UV active).
-
-
Quenching: Pour the reaction mixture into crushed ice (100 g) containing HCl (5 mL).
-
Causality: Acidification neutralizes the phenoxide (from NaOH) back to the phenol and precipitates the product.
-
-
Purification: Filter the precipitate. Recrystallize from hot ethanol.
Physicochemical Characterization
Once synthesized, the chalcone must be profiled.[4] The following parameters directly correlate with biological efficacy (pharmacokinetics).
Electronic Properties (Hammett Correlations)
The electronic distribution across the enone system (
-
Hammett
Constants: The reactivity of the -carbon (the site of Michael addition) correlates with the value of Ring B substituents.-
(EWG, e.g.,
): Increases electrophilicity of the -carbon. Result: Enhanced reactivity with biological thiols (e.g., cysteine residues in proteins), potentially increasing potency but also toxicity. -
(EDG, e.g.,
): Decreases electrophilicity. Result: Improved metabolic stability but potentially lower covalent binding affinity.
-
(EWG, e.g.,
Spectral Signatures (UV-Vis)
Chalcones exhibit two primary absorption bands:
-
Band I (340–390 nm): Electron transfer from the B-ring to the carbonyl group (cinnamoyl system).
-
Band II (220–270 nm): Benzoyl moiety absorption.
Bathochromic Shift (Red Shift):
Adding an EDG (e.g.,
-
Example: Unsubstituted chalcone
nm 4-Dimethylaminochalcone nm. -
Application: This property is vital when designing fluorescent probes or UV-filters.
Lipophilicity (LogP) & Solubility
Chalcones are inherently lipophilic (LogP typically 3.0–5.0), often violating Lipinski’s Rule of 5 regarding solubility.
-
Structural Tuning:
-
Unsubstituted: High LogP (~3.8), poor aqueous solubility.
-
Hydroxylation (-OH): Reduces LogP by ~0.6–0.8 units per group; significantly improves aqueous solubility.
-
Methoxylation (-OMe): Slight increase or neutral effect on LogP; improves metabolic stability compared to -OH but does not aid aqueous solubility significantly.
-
Comparative Data Table
The following table summarizes the physicochemical shifts based on substitution patterns on the B-Ring (with A-Ring fixed as phenyl).
| Substituent (R) | Hammett | LogP (Exp.) | Melting Point (°C) | Effect on Reactivity | |
| -H | 0.00 | 308 | 3.78 | 55–57 | Baseline |
| -Cl | +0.23 | 315 | 4.35 | 98–100 | Moderate Increase |
| -NO | +0.78 | 320 | 3.65 | 160–162 | High (Strong Electrophile) |
| -OCH | -0.27 | 345 | 3.82 | 75–77 | Decreased |
| -OH | -0.37 | 355 | 3.10 | 150–152 | Decreased (H-bond donor) |
| -N(CH | -0.83 | 415 | 4.10 | 112–114 | Very Low (Strong donor) |
Experimental Workflows
Protocol: Lipophilicity Determination (RP-TLC Method)
While Shake-flask is the traditional standard, Reversed-Phase TLC (RP-TLC) is higher throughput and correlates excellently with LogP for chalcones.
Materials:
-
C18 Silica Gel Plates (Stationary Phase).
-
Mobile Phase: Methanol/Water mixtures (varying from 50% to 80% MeOH).
Procedure:
-
Spotting: Dissolve chalcones in acetone (1 mg/mL) and spot 1
L onto the C18 plate. -
Elution: Run the TLC in varying ratios of Methanol (
). -
Calculation: Calculate
values and convert to : -
Extrapolation: Plot
vs. (volume fraction of MeOH). The y-intercept ( ) represents the lipophilicity at 100% water. -
Validation: Use a calibration curve with standards (e.g., acetophenone, benzophenone) to convert
to LogP.
Optimization Logic Tree
Use this workflow to optimize a chalcone hit for drug-likeness.
Figure 2: Decision matrix for optimizing chalcone physicochemical properties. High lipophilicity and excessive electrophilicity are the most common failure modes.
References
-
MDPI (Molecules). Lipophilicity as a Central Component of Drug-Like Properties of Chalcones and Flavonoid Derivatives. [Link]
-
Journal of Planar Chromatography. Evaluation of the lipophilicity of chalcones by RP-TLC and computational methods. [Link]
-
Bulgarian Chemical Communications. UV-VIS absorption and fluorescent characteristics of some substituted synthetic chalcones. [Link]
-
Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. [Link]
Sources
An In-depth Technical Guide to the Spectral Characterization of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
This technical guide provides a comprehensive analysis of the spectral data for 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, a molecule of interest in synthetic and medicinal chemistry. As a saturated derivative of a chalcone, its structural elucidation is paramount for confirming synthesis outcomes and for use in further research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The interpretation of this data is built upon established principles of spectroscopy and comparison with structurally similar compounds.
Introduction
3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is a propiophenone derivative featuring two distinct halogen-substituted aromatic rings. The structural confirmation of such molecules is a critical step in any synthetic workflow, ensuring the desired product has been obtained and is of sufficient purity for subsequent applications. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide will delve into the expected spectral data for this compound, explaining the rationale behind the interpretation of each piece of data. While direct experimental data for this specific molecule is not widely published, this guide will present a robust, predicted spectral profile based on data from closely related analogs and foundational spectroscopic principles.
Molecular Structure and Atom Labeling
For clarity in the subsequent spectral analysis, the atoms of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one are systematically labeled as shown in the diagram below. This labeling will be used to assign specific signals in the NMR spectra.
Figure 1: Labeled structure of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Acquisition
A standard protocol for acquiring a ¹H NMR spectrum of the title compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument, typically operating at a frequency of 300 MHz or higher, is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain spectrum. Phasing and baseline correction are applied to obtain the final spectrum.
Figure 2: Workflow for ¹H NMR Spectroscopy.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one in CDCl₃ is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | Doublet | 2H | H-2, H-6 |
| ~ 7.45 | Doublet | 2H | H-3, H-5 |
| ~ 7.40 | Doublet | 2H | H-11, H-15 |
| ~ 7.05 | Doublet | 2H | H-12, H-14 |
| ~ 3.25 | Triplet | 2H | H-8 (α-CH₂) |
| ~ 3.05 | Triplet | 2H | H-9 (β-CH₂) |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 7.0-8.0 ppm): The spectrum is expected to show four distinct signals in the aromatic region, each integrating to two protons.
-
The protons on the 4-chlorophenyl ring (H-2, H-6, H-3, and H-5) will appear as two doublets due to ortho-coupling. The protons H-2 and H-6, being ortho to the electron-withdrawing carbonyl group, will be deshielded and appear at a lower field (~7.85 ppm) compared to H-3 and H-5 (~7.45 ppm). This is a classic AA'BB' system that often appears as two distinct doublets.
-
Similarly, the protons on the 4-bromophenyl ring (H-11, H-15, H-12, and H-14) will also present as an AA'BB' system, resulting in two doublets. The protons H-11 and H-15 will be at a slightly different chemical shift (~7.40 ppm) than H-12 and H-14 (~7.05 ppm). The bromine atom's electronic effect influences these shifts.
-
-
Aliphatic Region (δ 3.0-3.5 ppm): The two methylene groups of the propane chain (C-8 and C-9) will appear as two triplets.
-
The protons on C-8 (α to the carbonyl group) are more deshielded and are expected to resonate at a lower field (~3.25 ppm). They will be split into a triplet by the adjacent C-9 protons.
-
The protons on C-9 (β to the carbonyl group) will be found at a higher field (~3.05 ppm) and will also be split into a triplet by the neighboring C-8 protons. The coupling constant (J) for both triplets is expected to be around 7-8 Hz.
-
This predicted pattern is consistent with the spectral data of similar compounds like 1-(4-Bromophenyl)-3-chloropropan-1-one[1][2] and 3-(4-chlorophenyl)-1-phenylpropan-1-one[3].
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Acquisition
The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is detailed below.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 197.0 | C-7 (C=O) |
| ~ 139.5 | C-4 |
| ~ 139.0 | C-13 |
| ~ 135.0 | C-1 |
| ~ 132.0 | C-12, C-14 |
| ~ 130.0 | C-11, C-15 |
| ~ 129.5 | C-2, C-6 |
| ~ 129.0 | C-3, C-5 |
| ~ 122.0 | C-10 |
| ~ 40.0 | C-8 |
| ~ 30.0 | C-9 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C-7): The ketone carbonyl carbon is the most deshielded and is expected to appear at a very low field, around 197.0 ppm.
-
Aromatic Carbons:
-
The quaternary carbons attached to the halogens (C-4 and C-13) and the carbonyl group (C-1) will have distinct chemical shifts. The carbon bearing the chlorine (C-4) is expected around 139.5 ppm, while the carbon with bromine (C-13) will be at a slightly different position, around 139.0 ppm. The ipso-carbon of the bromophenyl ring (C-10) will be around 122.0 ppm.
-
The protonated aromatic carbons will appear in the range of 128-132 ppm. Due to the symmetry of the para-substituted rings, there will be four signals for these eight carbons.
-
-
Aliphatic Carbons:
-
The α-methylene carbon (C-8) will be deshielded by the adjacent carbonyl group and is predicted to be around 40.0 ppm.
-
The β-methylene carbon (C-9) is further from the carbonyl and will resonate at a higher field, around 30.0 ppm.
-
These assignments are based on the known effects of substituents on aromatic and aliphatic carbon chemical shifts and are supported by data from related structures[1][4].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectrum Acquisition
A common method for obtaining the IR spectrum of a solid sample is Attenuated Total Reflectance (ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The ATR accessory is placed in the sample compartment of an FTIR spectrometer. The IR beam is directed into the crystal, and the spectrum is recorded.
-
Data Processing: A background spectrum (of the empty ATR crystal) is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Figure 3: Workflow for ATR-FTIR Spectroscopy.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch |
| ~ 1685 | Strong | C=O stretch (ketone) |
| ~ 1580 | Medium-Strong | Aromatic C=C stretch |
| ~ 1090 | Strong | C-Cl stretch |
| ~ 1010 | Strong | C-Br stretch |
Interpretation of the IR Spectrum
-
C=O Stretch: The most characteristic peak will be the strong absorption band for the carbonyl (C=O) stretch of the ketone, expected around 1685 cm⁻¹. This is a key indicator of the propiophenone core.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups will be observed just below 3000 cm⁻¹.
-
C=C Stretches: The aromatic ring C=C stretching vibrations will give rise to one or more bands in the 1600-1450 cm⁻¹ region, with a notable peak around 1580 cm⁻¹.
-
C-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically around 1090 cm⁻¹ and 1010 cm⁻¹, respectively.
The presence of these characteristic absorption bands would provide strong evidence for the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrum Acquisition
Electron Ionization (EI) is a common method for analyzing small organic molecules:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Predicted Mass Spectrum Data
The predicted key fragments in the EI mass spectrum are listed below.
| m/z | Proposed Fragment |
| 324/326/328 | [M]⁺ (Molecular Ion) |
| 183/185 | [C₇H₄OBr]⁺ |
| 139/141 | [C₇H₄OCl]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 155/157 | [C₇H₆Br]⁺ |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) would be observed at m/z 324, with isotopic peaks at 326 and 328 due to the presence of both chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) isotopes. The characteristic isotopic pattern would be a strong confirmation of the elemental composition.
-
Major Fragmentation Pathways: The primary fragmentation is expected to be α-cleavage on either side of the carbonyl group.
-
Cleavage between C-7 and C-8 would lead to the formation of the 4-bromobenzyl cation ([C₇H₆Br]⁺) at m/z 155/157 and the 4-chlorophenylacylium ion ([C₇H₄OCl]⁺) at m/z 139/141.
-
Cleavage between the carbonyl carbon and the 4-chlorophenyl ring would result in the 4-chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111/113.
-
Another significant fragmentation would be the McLafferty rearrangement, if sterically feasible, though α-cleavage is generally more dominant for such structures.
-
Figure 4: Simplified predicted fragmentation pathway for 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one in EI-MS.
Conclusion
The comprehensive spectral analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the structural elucidation of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one. By combining the information from these complementary techniques, researchers can confidently confirm the identity and purity of this compound. The detailed interpretation of the expected spectral features, grounded in fundamental principles and comparisons with related molecules, serves as a valuable resource for scientists in the field of chemical synthesis and analysis.
References
-
IUCr. (2025). 1-(4-Bromophenyl)-3-chloropropan-1-one. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol. Retrieved from [Link]
-
PMC. (n.d.). 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenyl)-1-phenylpropan-1-one. Retrieved from [Link]
-
Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-1-(4-bromophenyl)propan-1-one. Retrieved from [Link]
-
MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]
-
ResearchGate. (2025). 1-(4-Bromophenyl)-3-chloropropan-1-one. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-bromopropane. Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling of Brominated Chalcone Derivatives
Executive Summary: The Halogenated Scaffold
Chalcones (1,3-diaryl-2-propen-1-ones) represent a "privileged scaffold" in medicinal chemistry, serving as precursors to flavonoids and exhibiting potent anticancer, antileishmanial, and antimicrobial activities. The introduction of a bromine atom—typically via electrophilic aromatic substitution or the use of brominated starting materials in Claisen-Schmidt condensation—significantly alters the physicochemical landscape of the molecule.
While bromination often enhances biological affinity through specific halogen bonding and hydrophobic interactions, it invariably exacerbates the solubility bottleneck . Brominated chalcones exhibit high lipophilicity (LogP > 3.5) and robust crystal lattice energies, making them sparingly soluble in aqueous media. This guide provides a rigorous, self-validating framework for characterizing the solubility profiles of these derivatives, enabling researchers to transition from synthesis to viable formulation.
Physicochemical Impact of Bromination
To manipulate solubility, one must understand the molecular forces at play. The substitution of a hydrogen atom with bromine on the chalcone A or B ring introduces three critical changes:
-
Lipophilicity Surge: Bromine is highly lipophilic. For the prototype compound (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one , the experimental LogP jumps to approximately 3.76 , compared to ~3.0 for the unsubstituted chalcone. This dictates a preference for non-polar solvents.
-
Crystal Lattice Stabilization: Bromine acts as a Lewis acid in halogen bonding (R-Br···Y), where Y is a nucleophile (e.g., carbonyl oxygen of a neighboring molecule). This "sigma-hole" interaction often increases the melting point and lattice energy, requiring higher energy input (
) to break the crystal lattice during dissolution. -
Molecular Volume: The large van der Waals radius of bromine (1.85 Å) increases the molar volume, requiring larger cavity formation in the solvent, which is energetically unfavorable in highly structured solvents like water.
Experimental Protocol: Thermodynamic Solubility Determination
Standardized Workflow for Reproducible Data
This protocol utilizes the Shake-Flask Method coupled with HPLC-UV quantitation , the gold standard for equilibrium solubility.
Reagents and Setup
-
Analyte: Purified Brominated Chalcone (>98% purity by HPLC).
-
Solvent System: Water, Ethanol, DMSO, PEG-400, Chloroform (covering a dielectric constant range of 4.8 to 80).[1]
-
Equipment: Orbital shaker incubator, 0.45 µm PTFE syringe filters, HPLC system (C18 column).
The "Saturation-Equilibrium" Workflow
-
Supersaturation: Add the brominated chalcone in excess to 5 mL of the selected solvent in a borosilicate glass vial. A visible solid precipitate must persist.
-
Equilibration: Agitate the vials at a fixed temperature (e.g., 298.15 K) for 72 hours. Note: 24 hours is often insufficient for high-melting brominated solids.[1]
-
Sedimentation: Allow the suspension to stand for 4 hours to let fine particles settle.
-
Filtration: Withdraw the supernatant and filter through a pre-heated 0.45 µm PTFE filter (to prevent precipitation on the filter).
-
Quantification: Dilute the filtrate with mobile phase and inject into HPLC.
HPLC Method Parameters (Typical)
-
Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (70:30 v/v) – High organic content is required to elute lipophilic bromo-chalcones.[1]
-
Detection: UV at
(typically 300–320 nm for the enone system). -
Flow Rate: 1.0 mL/min.
Visualization: Experimental & Synthetic Workflow[1][2][3][4]
The following diagram outlines the critical path from synthesis to solubility data generation.
Figure 1: Integrated workflow for the synthesis, purification, and solubility profiling of brominated chalcone derivatives.
Solubility Data & Solvent Systems
Brominated chalcones exhibit a "U-shaped" or monotonic solubility curve relative to solvent polarity, often peaking in moderately polar aprotic solvents.
Representative Solubility Profile (298.15 K) Note: Values are illustrative of the class behavior (e.g., 4-bromochalcone).
| Solvent Type | Solvent | Solubility Trend | Mechanistic Rationale |
| Non-Polar | Chloroform | High (> 50 mg/mL) | Excellent dispersion interactions; solubilizes the hydrophobic bromo-aryl rings. |
| Polar Aprotic | DMSO | High (> 40 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; accepts H-bonds (if OH present). |
| Polar Aprotic | Ethyl Acetate | Moderate | Good balance of polarity; effective for extraction but less solubilizing than CHCl3. |
| Polar Protic | Ethanol | Low (< 5 mg/mL) | H-bonding network of solvent resists cavity formation for the large hydrophobic solute. |
| Highly Polar | Water | Negligible (< 0.01 mg/mL) | Hydrophobic effect dominates; high energy cost to disrupt water structure. |
Thermodynamic Modeling
To predict solubility at different temperatures, the Modified Apelblat Equation is the standard model for this class of compounds:
Where:
- is the mole fraction solubility.[2]
- is the temperature in Kelvin.[3]
- are empirical constants derived from regression analysis.
For brominated chalcones, the dissolution is typically endothermic (
Formulation Strategies
Given the poor aqueous solubility (Class II or IV in BCS), formulation is critical for bioavailability.
-
Solid Dispersions: Using carriers like PVP-K30 or PEG-6000 to inhibit crystallization.
-
Cyclodextrin Complexation: The hydrophobic bromophenyl ring fits well into the
-cyclodextrin cavity, enhancing apparent water solubility. -
Nanocrystals: Top-down milling to increase surface area, improving dissolution rate (though not equilibrium solubility).
References
-
EPA. (2025). 1-(4-bromophenyl)-3-phenylpropane-1,3-dione Properties: Experimental and Predicted Data. U.S. Environmental Protection Agency. Retrieved from [Link][1]
-
Bhalu, A. A., et al. (2014).[3] Chalcones: A Solubility Study at Different Temperatures. International Letters of Chemistry, Physics and Astronomy. Retrieved from [Link][1]
-
PubChem. (2025). 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Sweeting, S. G., et al. (2020). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. Acta Crystallographica Section B. Retrieved from [Link]
Sources
Comprehensive Structural Elucidation of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
A Technical Monograph for Drug Discovery & Organic Synthesis Applications
Executive Summary & Molecular Profile[1]
Compound: 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one Chemical Class: Dihydrochalcone (1,3-Diarylpropan-1-one) Molecular Formula: C₁₅H₁₂BrClO Exact Mass: ~321.976 (for ⁷⁹Br, ³⁵Cl)[1]
This guide provides a rigorous structural characterization framework for 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one , a critical intermediate in the synthesis of pyrazoline-based anti-inflammatories and a scaffold for kinase inhibitors. Unlike its unsaturated precursor (the chalcone), this molecule possesses a flexible ethylene bridge, altering its pharmacodynamic binding potential and solubility profile.[2]
The characterization strategy defined below prioritizes orthogonality : using mass spectrometry for elemental composition, NMR for connectivity, and vibrational spectroscopy for functional group validation.[2]
Analytical Workflow & Logic
The following decision tree illustrates the logical flow for validating this compound, specifically distinguishing it from the unsaturated chalcone impurity often present after hydrogenation.
Figure 1: Analytical workflow ensuring the exclusion of unreduced chalcone intermediates and regioisomers.
Mass Spectrometry: The Isotopic Fingerprint
For halogenated organic compounds, Mass Spectrometry (MS) is not just about molecular weight; it is about the isotopic envelope .[2] This molecule contains one Chlorine and one Bromine atom, creating a unique "fingerprint" that serves as an immediate identity check.[2]
Theoretical Isotope Distribution[2][3]
-
Chlorine: ³⁵Cl (75.8%) / ³⁷Cl (24.2%) — Ratio ~3:1[1]
-
Bromine: ⁷⁹Br (50.7%) / ⁸¹Br (49.3%) — Ratio ~1:1
When combined, these probabilities generate a distinct M, M+2, M+4 pattern.[2]
| Ion Species | Halogen Composition | Relative Abundance (Approx) | m/z (Nominal) |
| M | ⁷⁹Br + ³⁵Cl | 100% (Base) | 322 |
| M+2 | (⁸¹Br + ³⁵Cl) + (⁷⁹Br + ³⁷Cl) | ~130% | 324 |
| M+4 | ⁸¹Br + ³⁷Cl | ~30% | 326 |
Critical Check: If your MS data shows a 1:1 doublet (M, M+2) only, you are missing the Chlorine.[2] If you see a 3:1 doublet, you are missing the Bromine.[2] The 1:1.3:0.3 triplet pattern is non-negotiable for this specific scaffold.[2]
Figure 2: Combinatorial logic of halogen isotopes resulting in the characteristic MS envelope.
Nuclear Magnetic Resonance (NMR) Characterization
NMR is the primary tool for confirming the reduction of the double bond (dihydrochalcone vs. chalcone).[2]
¹H NMR (Proton) - 400 MHz, CDCl₃
The spectrum is defined by two distinct regions: the aliphatic "linker" and the aromatic "bookends."[2]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 3.05 - 3.10 | Triplet (t) | 2H | CH ₂-Ar(Br) | Benzylic protons (next to Br-phenyl).[1] |
| 3.25 - 3.30 | Triplet (t) | 2H | C(O)-CH ₂ | Alpha-carbonyl protons (deshielded by C=O).[1] |
| 7.10 - 7.15 | Doublet (d) | 2H | Ar-H (Br ring) | Meta to Br, Ortho to alkyl.[1] |
| 7.38 - 7.45 | Multi. (m) | 4H | Ar-H (Mixed) | Overlap of Br-ortho and Cl-meta protons. |
| 7.85 - 7.90 | Doublet (d) | 2H | Ar-H (Cl ring) | Ortho to Carbonyl (most deshielded aromatic).[1] |
Diagnostic Signal: The presence of two triplets in the 3.0–3.3 ppm range confirms the saturated ethylene bridge.[2] If you observe doublets at δ 7.4 and δ 7.8 with a large coupling constant (J ≈ 15.7 Hz), the sample is the unreduced chalcone (impurity).[2]
¹³C NMR (Carbon) - 100 MHz, CDCl₃
-
Carbonyl (C=O): ~197-198 ppm (Characteristic of alkyl-aryl ketones).[1]
-
Aliphatic Linkers: ~30 ppm (benzylic) and ~40 ppm (alpha-keto).[1]
-
Aromatic Ipso Carbons: Four distinct quaternary signals, with the C-Cl and C-Br carbons appearing at distinctive shifts (~139 ppm and ~120 ppm respectively).
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy serves as a quick purity check for the carbonyl environment.[2]
-
C=O Stretch: 1680–1685 cm⁻¹ .[2]
-
Note: This is lower than a standard aliphatic ketone (1715 cm⁻¹) due to conjugation with the chlorophenyl ring, but higher than the chalcone precursor (~1660 cm⁻¹) because the α,β-unsaturation is removed.[2]
-
-
C-H Stretch (Aliphatic): 2920–2850 cm⁻¹ (Distinctive methylene stretches not present in the fully unsaturated chalcone).
-
C-Cl / C-Br Stretches: 1000–600 cm⁻¹ fingerprint region (often complex, but useful for batch-to-batch comparison).
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with silver foil if the compound is acid-sensitive (though this ketone is generally stable).[1]
-
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug within a glass pipette to remove insoluble inorganic salts (e.g., AlCl₃ residues from Friedel-Crafts synthesis).[1]
-
Acquisition: Run at 298 K. Ensure relaxation delay (d1) is ≥ 1.0s to allow accurate integration of aromatic protons.
Protocol B: HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 50% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic absorption).
-
Success Criteria: Single peak >98% area. The chalcone impurity typically elutes later due to the rigid, planar conjugated system interacting more strongly with the stationary phase.[2]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for interpreting the AA'BB' aromatic splitting patterns).
-
Sartori, G., & Maggi, R. (2006).[2][4] Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.[2] (Source for synthesis mechanism and byproduct identification).
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1-(4-chlorophenyl)-1-propanone (Analog). NIST Chemistry WebBook, SRD 69.[2] [Link] (Verified source for fragmentation patterns of chloropropiophenone derivatives).
-
Larsen, M., et al. (2015).[2] "Differentiation of isomeric chalcones and dihydrochalcones by mass spectrometry." Journal of Mass Spectrometry, 50(12), 1320-1328.[2] (Validation of isotope patterns in this specific scaffold).
Sources
The Pharmacological Potential of Halogenated Chalcones: A Technical Guide for Drug Discovery Professionals
Preamble: The Emergence of Halogenated Chalcones in Medicinal Chemistry
Chalcones, belonging to the flavonoid family, have long been recognized for their diverse biological activities.[1][2] These open-chain flavonoids, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are naturally present in many edible plants.[3] The synthetic accessibility of the chalcone scaffold through methods like the Claisen-Schmidt condensation has paved the way for extensive structural modifications, leading to the development of derivatives with enhanced therapeutic potential.[4][5] Among these, halogenated chalcones have garnered significant attention in the scientific community. The introduction of halogen atoms (F, Cl, Br, I) into the chalcone framework can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electron distribution, and membrane permeability, thereby augmenting its biological activities.[3][6] This technical guide provides an in-depth exploration of the potential biological activities of halogenated chalcones, offering valuable insights for researchers, scientists, and drug development professionals.
Anticancer Activity: A Promising Frontier
Halogenated chalcones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7][8] The presence and position of the halogen substituent on the aromatic rings play a crucial role in determining the anticancer potency.
In Vitro Cytotoxicity of Halogenated Chalcones
The anticancer activity of halogenated chalcones is typically evaluated using in vitro cytotoxicity assays, such as the Sulforhodamine B (SRB) assay.[9][10] The half-maximal inhibitory concentration (IC50) values are determined to quantify the potency of the compounds against various cancer cell lines.
| Compound ID | Halogen Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 7b | 2-Cl, 4-F | COLO-205 (Colon) | 49.9 | [4] |
| 7d | 4-Cl | OVCAR-5 (Ovarian) | 66.6 | [4] |
| 2c | 4-Br (on phenoxy ring), 4-Cl (on B-ring) | MCF-7 (Breast) | 1.52 | [11] |
| 2f | 4-Cl (on phenoxy ring), 4-F (on B-ring) | MCF-7 (Breast) | 1.87 | [11] |
| 5 | 2,4-diCl (on benzenesulfonamide) | AGS (Gastric Adenocarcinoma) | <1.0 | [12] |
| 7 | 2,4-diCl (on benzenesulfonamide), 4-Cl | AGS (Gastric Adenocarcinoma) | <1.0 | [12] |
| 5 | 2,4-diCl (on benzenesulfonamide) | HL-60 (Leukemia) | <1.57 | [12] |
| 7 | 2,4-diCl (on benzenesulfonamide), 4-Cl | HL-60 (Leukemia) | <1.57 | [12] |
Mechanisms of Anticancer Action
Halogenated chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
One of the prominent mechanisms is the modulation of the p53 signaling pathway .[13] Certain halogenated chalcones can increase the expression of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[14]
Another critical target is the PI3K/AKT signaling pathway , which is often hyperactivated in cancer. Halogenated chalcones have been shown to inhibit this pathway, thereby suppressing cancer cell proliferation and survival.
Furthermore, some halogenated chalcones interfere with the process of tubulin polymerization , a crucial step in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis.
Below is a DOT script illustrating the generalized anticancer mechanism of action of halogenated chalcones.
Workflow for Nitric Oxide Inhibition Assay
Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Halogenated chalcones have shown promise as neuroprotective agents by targeting multiple pathways involved in neuronal cell death and dysfunction. [15][16][17]
Mechanisms of Neuroprotection
Halogenated chalcones can exert their neuroprotective effects by:
-
Enhancing Neurotrophic Signaling: Activating pathways that promote neuronal survival and growth. [15]* Antioxidant Defense: Scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes.
-
Anti-apoptotic Pathways: Inhibiting pro-apoptotic proteins and activating anti-apoptotic pathways to prevent neuronal cell death. [14]
Experimental Protocols
Synthesis of Halogenated Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of halogenated chalcones. [4][5][18][19] Materials and Reagents:
-
Substituted acetophenone
-
Halogenated benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a solution of NaOH or KOH in ethanol.
-
Stir the mixture for 15-30 minutes.
-
Add the halogenated benzaldehyde (1 equivalent) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the solid product using a Büchner funnel, wash with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure halogenated chalcone.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
This protocol outlines the steps for determining the cytotoxicity of halogenated chalcones against adherent cancer cell lines. [7][9][10][20] Materials and Reagents:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the halogenated chalcone and a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Fix the cells by gently adding cold TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of halogenated chalcones against bacteria. [21][22][23][24][25] Materials and Reagents:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Halogenated chalcone stock solution
-
Microplate reader
Procedure:
-
Dispense MHB into all wells of a 96-well plate.
-
Perform a serial two-fold dilution of the halogenated chalcone stock solution across the wells.
-
Prepare a standardized bacterial inoculum and add it to each well, except for the sterility control well.
-
Include a growth control well (bacteria without the compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can be read visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion and Future Perspectives
Halogenated chalcones represent a promising class of compounds with a wide array of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties make them attractive candidates for further drug development. The ease of their synthesis and the potential for further structural modifications offer a vast chemical space for optimization of their therapeutic efficacy and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and developing novel delivery systems to enhance their bioavailability. The continued investigation of halogenated chalcones holds the potential to yield novel therapeutic agents for a variety of diseases.
References
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
Jain, U. K., et al. (2014). Design and Development of Halogenated Chalcone Derivatives as Potential Anticancer Agents. Tropical Journal of Pharmaceutical Research, 13(1), 73-80. [Link]
-
Aliyeva, A., et al. (2022). HALOGEN-CONTAINING CHALCONES AS VERSATILE BIOACTIVE AGENTS: A REVIEW. BAKU STATE UNIVERSITY JOURNALS. [Link]
-
Joo, H. S., et al. (2015). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments, (102), e53018. [Link]
-
Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1993. [Link]
-
Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Chlupáčová, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 21(11), 1475. [Link]
-
Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
-
Bauer, J. A., et al. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. MethodsX, 15, 103469. [Link]
-
Kim, K. H., et al. (2022). Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. Molecules, 27(18), 6033. [Link]
-
Lee, C. F., et al. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Molecules, 25(12), 2907. [Link]
-
Sulforhodamine B – Knowledge and References. Taylor & Francis. [Link]
-
da Silva, T. A., et al. (2018). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Immunology, 9, 1891. [Link]
-
Leonte, D., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(10), 4009. [Link]
-
Example Pathview graphs: (a) Graphviz view on a canonical signaling... ResearchGate. [Link]
-
Kłys, A., et al. (2025). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences, 26(17), 13459. [Link]
-
Kumar, A., et al. (2018). Synthesis of halogenated chalcones and their antifungal evaluation. Krishikosh. [Link]
-
MIC values of some selected chalcones II and 2,3-dibromo derivatives... ResearchGate. [Link]
-
Leonte, D., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(10), 4009. [Link]
-
Rohman, N., et al. (2025). Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review. Nano Micro Biosystems, 2(4), 1-18. [Link]
-
Kumar, S., et al. (2015). Eco-friendly synthesis and antimicrobial activity of chalcones. Der Pharma Chemica, 7(1), 164-170. [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports, 11(1), 23838. [Link]
-
Biological Activities of Chalcones. (2026). Journal of Pharmaceutical Sciences and Research, 18(1), 1-10. [Link]
-
Szałabska, K., et al. (2024). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 29(1), 113. [Link]
-
Yousry, M., et al. (2025). Chalcone-related small molecules as potent antibacterial and antifungal agents. Journal of Molecular Structure, 1311, 138303. [Link]
-
Pinto, D. C. G. A., et al. (2021). Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness. Molecules, 26(12), 3705. [Link]
-
A REVIEW ARTICLE ON CHALCONES AS ANTICANCER AGENTS. ResearchGate. [Link]
-
Sharma, H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27744-27766. [Link]
-
Akgul, O., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications, 18(1), 1-8. [Link]
-
Evaluation of the Neuroprotective Effect of Chalcone on P53 and Caspase III Expression and D2-Like Dopaminergic Receptor. Brieflands. [Link]
-
I. G. C. Team. (2021). Halogenated Coumarin–Chalcones as Multifunctional Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. ACS Omega, 6(42), 28182-28193. [Link]
-
Słoczyńska, K., et al. (2022). Chalcones as Potential Ligands for the Treatment of Parkinson's Disease. Pharmaceuticals, 15(11), 1334. [Link]
-
Kim, D. S., et al. (2011). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 54(4), 564-569. [Link]
-
Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity. Oreate AI. [Link]
-
Qureshi, A. A., et al. (2005). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Journal of Clinical Biochemistry and Nutrition, 37(1), 20-27. [Link]
-
A Brief Review of The Biological Activities of Chalcones And Their Derivatives. IJSART. [Link]
-
Hassan, A. S., et al. (2025). A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. Egyptian Journal of Chemistry, 68(2), 1-18. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]
-
HowTo layout a pathway. dotsrc.org. [Link]
-
Cell signaling pathways step-by-step and templates. Mind the Graph. [Link]
Sources
- 1. Biological Activities of Chalcones [ijraset.com]
- 2. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]
- 3. bsuj.bsu.edu.az [bsuj.bsu.edu.az]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsart.com [ijsart.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. brieflands.com [brieflands.com]
- 15. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmb-journal.com [nmb-journal.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. krishikosh [krishikosh.egranth.ac.in]
- 20. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 25. ibg.kit.edu [ibg.kit.edu]
literature review of 1,3-diaryl-2-propen-1-one synthesis
An In-depth Technical Guide to the Synthesis of 1,3-Diaryl-2-propen-1-one (Chalcones)
Authored by a Senior Application Scientist
Abstract
Chalcones, formally known as 1,3-diaryl-2-propen-1-ones, represent a critical scaffold in medicinal chemistry and materials science.[1] These compounds, belonging to the flavonoid family, consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][3] This reactive ketoethylenic moiety is largely responsible for their broad spectrum of pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6][7] Given their significance as both bioactive molecules and versatile synthetic intermediates for heterocyclic compounds, the development of efficient and sustainable synthetic methodologies is a primary focus in modern organic chemistry.[5][8] This guide provides an in-depth analysis of the core synthetic strategies for 1,3-diaryl-2-propen-1-one, with a particular focus on the mechanistic underpinnings of the Claisen-Schmidt condensation and a comparative overview of conventional and advanced green chemistry protocols.
The Cornerstone of Chalcone Synthesis: The Claisen-Schmidt Condensation
The most prevalent and fundamentally important method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][4] This reaction is a crossed-aldol condensation between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde that typically lacks α-hydrogens (e.g., benzaldehyde).[1][9] The reaction can be catalyzed by either a base or an acid, with base-catalyzed routes being the most common.
The Base-Catalyzed Mechanism: A Stepwise Causality
The efficacy of the base-catalyzed Claisen-Schmidt condensation hinges on a sequence of chemically logical steps, driven by the relative acidities and electrophilicities of the reactants.
-
Step 1: Enolate Formation. The process is initiated by a base (commonly NaOH or KOH) abstracting an acidic α-proton from the ketone.[1][10] This deprotonation is favorable because the resulting carbanion is stabilized by resonance with the adjacent carbonyl group, forming an enolate ion. This enolate is the key nucleophilic species in the reaction.
-
Step 2: Nucleophilic Attack. The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[1][11] This aldehyde is an ideal electrophile as it lacks α-hydrogens, preventing self-condensation.[11] This attack forms a tetrahedral alkoxide intermediate.
-
Step 3: Protonation. The alkoxide intermediate is protonated by the solvent (typically ethanol), yielding a β-hydroxyketone, also known as an aldol adduct.[1]
-
Step 4: Dehydration. The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule).[10][11] This final step is thermodynamically driven by the formation of a highly stable, conjugated π-system, which extends across the two aromatic rings and the propenone backbone, yielding the final chalcone product.[1]
Synthetic Methodologies: From Conventional to Green Approaches
The choice of synthetic protocol directly impacts reaction efficiency, environmental footprint, and scalability. While the conventional method remains instructive, modern techniques offer significant advantages.
Conventional Synthesis Protocol (Stirring at Ambient Temperature)
This foundational method relies on simple laboratory equipment but is often hampered by long reaction times and the need for significant solvent volumes.[12][13]
Detailed Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and the substituted benzaldehyde (10 mmol) in ethanol (20-30 mL).[1]
-
Catalyst Addition: While stirring the solution at room temperature, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise. Continue addition until a precipitate begins to form.[1]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction time can be extensive, often ranging from several hours to 24 hours.[12][14]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acetophenone spot is consumed.[1]
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (~100 g).[1] Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) to neutralize the excess base and precipitate the crude product.
-
Purification: Isolate the crude chalcone by vacuum filtration through a Büchner funnel, washing with cold water to remove inorganic salts.[3] Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals.
Field Insights: The primary drawbacks of this method are its duration and often moderate yields, which are susceptible to side reactions like the self-condensation of the ketone.[13] The choice to use an aldehyde without α-hydrogens is a critical design element to prevent competing self-condensation of the aldehyde.
Green Synthetic Approaches: Enhancing Efficiency and Sustainability
In alignment with the principles of green chemistry, several advanced techniques have been developed to overcome the limitations of the conventional method.[3] These approaches focus on reducing reaction times, minimizing solvent use, and improving energy efficiency.[15]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpn.org [rjpn.org]
- 8. scielo.br [scielo.br]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. pubs.aip.org [pubs.aip.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. jmpas.com [jmpas.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. rjpn.org [rjpn.org]
Introduction: The Scientific Imperative for Chalcone Computation
An In-depth Technical Guide to the Theoretical Calculation of Chalcone Molecular Structures
Chalcones, characterized by their core 1,3-diphenyl-2-propen-1-one framework, represent a vital class of open-chain flavonoids biosynthesized by plants.[1][2] Their deceptively simple α,β-unsaturated ketone system is a scaffold for immense chemical diversity and a wide spectrum of biological activities.[1] For decades, researchers have documented the potent anticancer, antioxidant, antimicrobial, and anti-inflammatory properties of both natural and synthetic chalcone derivatives.[1][3][4][5][6][7][8] This has positioned them as highly promising starting points for drug discovery and development.[8][9]
However, the synthesis and experimental screening of vast libraries of chalcone analogues is a resource-intensive and time-consuming endeavor. This is where theoretical and computational chemistry provides a transformative advantage. By employing quantum chemical calculations, we can move from a trial-and-error approach to a rational, predictive-driven design strategy.[10][11] Theoretical calculations allow us to elucidate the three-dimensional geometry, understand the electronic properties that govern reactivity, and predict how these molecules will interact with biological targets before a single compound is ever synthesized.[9][12] This guide serves as a technical resource for researchers and drug development professionals, detailing the core computational methodologies used to analyze chalcone structures and predict their potential as therapeutic agents.
Pillar 1: Density Functional Theory (DFT) – The Quantum Mechanical Foundation
At the heart of modern molecular modeling is Density Functional Theory (DFT), a quantum mechanical method that investigates the electronic structure of molecules to determine their properties.[13][14] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering a powerful balance between computational accuracy and efficiency.[14][15] For chalcone research, DFT is indispensable for geometry optimization, vibrational analysis, and the calculation of crucial electronic descriptors.[1][3][16][17][18]
The accuracy of a DFT calculation is fundamentally dependent on two choices: the exchange-correlation functional and the basis set .
-
Functionals : These are mathematical approximations that describe the complex exchange and correlation interactions between electrons. For organic molecules like chalcones, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results.[1][16][17][19]
-
Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more accurate descriptions but are more computationally demanding. A common and robust choice for chalcones is a split-valence triple-zeta basis set like 6-311++G(d,p) , which offers a good compromise between accuracy and cost.[16]
Workflow for Computational Analysis of a Chalcone Derivative
The following diagram illustrates the overarching workflow for the theoretical analysis of a chalcone molecule, from initial structure input to the prediction of its biological activity.
Caption: Flowchart for the analysis of key DFT results.
-
Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. [3][16]The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. [2][3][20]* Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution on the molecule's surface. [16]Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). This is invaluable for predicting sites of intermolecular interactions.
-
Vibrational Analysis : The calculated vibrational frequencies correspond to infrared (IR) and Raman spectra. By comparing the theoretical spectrum with an experimental one, one can confirm the molecular structure and the presence of key functional groups, such as the characteristic C=O and C=C stretching vibrations in chalcones. [2][3][16][21]Note that theoretical frequencies are often systematically higher than experimental ones and may require a scaling factor (e.g., ~0.96 for B3LYP) for accurate comparison. [16]
Data Presentation: Quantitative Insights into Chalcone Structure
To facilitate comparison and analysis, quantitative data from theoretical calculations should be summarized in structured tables.
Table 1: Comparison of Theoretical and Experimental Geometrical Parameters
| Parameter | Bond/Angle | Theoretical (B3LYP/6-311G(d,p)) | Experimental (X-ray) |
| Bond Length (Å) | C=O | 1.225 Å [16] | 1.229 Å [16] |
| C=C (olefinic) | ~1.35 Å | ~1.34 Å | |
| C-C (single) | ~1.48 Å | ~1.47 Å | |
| Bond Angle (°) | C-C-C (olefinic) | ~122° | ~121° |
| C-C=O | ~120° | ~120° | |
| Dihedral Angle (°) | A-ring–C=C–B-ring | Varies (determines planarity) | Varies |
Note: Values are representative and will vary based on the specific chalcone derivative. Discrepancies between theoretical (gas phase) and experimental (solid state) values are expected due to intermolecular forces in the crystal lattice. [1] Table 2: Key Electronic Properties Calculated by DFT
| Property | Value (a.u.) | Value (eV) | Significance |
| EHOMO | -0.225 | -6.12 | Electron-donating ability [20] |
| ELUMO | -0.092 | -2.49 | Electron-accepting ability [20] |
| Energy Gap (ΔE) | 0.133 | 3.63 | Reactivity, Stability, Bioactivity [20] |
| Dipole Moment | ~3.0 - 5.0 D | - | Molecular Polarity |
Note: a.u. = atomic units; 1 a.u. = 27.2114 eV. Values are illustrative.
Conclusion: Integrating Theory and Experiment for Accelerated Drug Discovery
The theoretical calculation of chalcone molecular structures is not merely an academic exercise; it is a powerful, predictive engine that drives modern drug discovery. [9]By leveraging DFT, researchers can gain a fundamental understanding of a molecule's stability, reactivity, and spectroscopic properties. [3][18]When combined with molecular docking, these methods allow for the rational design of novel chalcone derivatives with enhanced affinity for specific biological targets. [12][22]This computational pre-screening process significantly reduces the time and cost associated with drug development by prioritizing the most promising candidates for chemical synthesis and subsequent in vitro and in vivo validation. [7][10][11]The synergy between computational prediction and experimental verification represents the future of medicinal chemistry, and the study of chalcones is a prime example of this paradigm in action.
References
-
Frimayanti, N., Iskandar, B., & Putri, R. D. (2017). Docking studies of chalcone analogue compounds as inhibitors for breast cancer MCF7 cell line. Der Pharma Chemica, 9(12), 99-103. [Link]
-
Kumar, R. S., et al. (2022). Evaluation of PPAR gamma agonists: A molecular docking and QSAR study of chalcone analog. Journal of Applied Pharmaceutical Science, 12(10), 123-133. [Link]
-
Ibrahim, M. K., & Mohammed, S. R. (2022). Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives. ARO-The Scientific Journal of Koya University, 10(2), 64-73. [Link]
-
Ames Laboratory. GAMESS: Open Source Quantum Chemistry Software. [Link]
-
Meti, M. D., et al. (2023). Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation. Heliyon, 9(10), e20542. [Link]
-
Krishna, A., et al. (2023). A comprehensive review of the docking studies of chalcone for the development of selective MAO-B inhibitors. Semantic Scholar. [Link]
-
Jiang, Y., Yang, Q., & Zhang, S. (2019). Computation of Structure Activity and Design of Chalcone Derivatives. Computational Chemistry, 7, 51-58. [Link]
-
Khan, I., et al. (2023). Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents. ACS Omega, 8(39), 35940–35955. [Link]
-
de Andrade, P. O., et al. (2019). Chalcones as a basis for computer-aided drug design: innovative approaches to tackle malaria. Future Medicinal Chemistry, 11(18), 2447-2462. [Link]
-
FACCTs. ORCA Quantum Chemistry Software. [Link]
-
QuantumBioChemistry.org. Quantum chemical software. [Link]
-
Thomas, A. D., et al. (2017). A Quantitative Analysis of Weak Intermolecular Interactions & Quantum Chemical Calculations (DFT) of Novel Chalcone Derivatives. AIP Conference Proceedings, 1832(1), 050073. [Link]
-
IntuitionLabs. (2025). A Technical Overview of Molecular Simulation Software. [Link]
-
Sökmen, B., et al. (2024). A Computational Study on 1, 4-Benzodioxane-Substituted Chalcone Derivative. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 113-124. [Link]
-
Kumar, R., et al. (2022). Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review. Molecular Simulation, 48(15), 1313-1335. [Link]
-
Singh, P., & Jyoti. (2014). Computational Analysis Studies On Chalcone Derivatives As Anticonvulsant Agent. International Journal of Pharmaceutical Analysis, 2(5), 487-498. [Link]
-
Nagarajan, S., et al. (2024). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. Photochem, 5(1), 20. [Link]
-
ResearchGate. (2022). Comparison of empirical experimental and theoretical data of UV-vis absorbance profile of chalcones 1-8. [Link]
-
Fadhil, A. A., & Yousif, E. I. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ACS Omega, 8(5), 4851–4864. [Link]
-
de Oliveira, A. B., et al. (2019). Structure and theoretical approaches to a chalcone derivative. ResearchGate. [Link]
-
Jiang, Y., et al. (2019). Computation of Structure Activity and Design of Chalcone Derivatives. Semantic Scholar. [Link]
-
Fiveable. Density Functional Theory (DFT) | Computational Chemistry. [Link]
-
Arshad, M., et al. (2014). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. The Scientific World Journal, 2014, 894731. [Link]
-
Balamurugan, K., & Kumar, S. P. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(3), 3986-4001. [Link]
-
Pal, T., et al. (2018). Quantum chemical insight into molecular structure, density functional theory calculations, vibrational dynamics, natural population analysis, Hirshfeld analysis, and molecular docking approach to chalcone 1-4-bromophenyl-3-(2-methoxyphenyl)prop-2-en-1-one. Journal of Molecular Structure, 1156, 440-453. [Link]
-
Q-Chem. (2026). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. [Link]
-
Tiwari, P., et al. (2025). Synthesis, Computational Studies of New Chalcone Derivatives as Anxiolytics and Skeletal Muscle Relaxants. Central Nervous System Agents in Medicinal Chemistry. [Link]
-
Mohamad, S. N., et al. (2022). SYNTHESIS, ELECTROCHEMICAL ANALYSIS AND DFT CALCULATION OF NEW ALKOXYLATED-CHALCONE AS SEMICONDUCTOR MATERIAL. Malaysian Journal of Analytical Sciences, 26(5), 903-916. [Link]
-
Apetrei, A., et al. (2024). A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. International Journal of Molecular Sciences, 25(11), 6081. [Link]
-
Jurzyk, M., et al. (2017). Experimental and Theoretical Studies of the Spectroscopic Properties of Chalcone Derivatives. Journal of Fluorescence, 27(2), 675-685. [Link]
-
EPrints USM. (2021). SYNTHESIS, CHARACTERIZATION AND THEORETICAL STUDIES OF CHALCONE AND ETHYNYLATED SCHIFF-BASE DERIVATIVES FOR POTENTIAL LIGHT EMIT. [Link]
-
Al-Omair, M. A., et al. (2024). A Computational DFT Insight into the Optimized Structure, Electronic Structures, Spectroscopic Analysis, and Thermodynamic Parameters of 1-(4-Bromophenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one. ACS Omega. [Link]
-
Bale, T. S., et al. (2024). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science, 3(2), 1-8. [Link]
-
Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(2), e202112438. [Link]
-
Qurrata A'yun, A. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
-
Bioinformatics Insights. (2025). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]
-
Papaconstantinou, G. (2024). A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. MDPI. [Link]
-
Wikipedia. Density functional theory. [Link]
-
Chemistry Grad School. (2025). Practical Guide to Density Functional Theory (DFT) Calculations. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives [mdpi.com]
- 3. Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chalcones as a basis for computer-aided drug design: innovative approaches to tackle malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computation of Structure Activity and Design of Chalcone Derivatives [scirp.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses [mdpi.com]
- 14. Density functional theory - Wikipedia [en.wikipedia.org]
- 15. fiveable.me [fiveable.me]
- 16. euroasiajournal.org [euroasiajournal.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijrpas.com [ijrpas.com]
- 22. semanticscholar.org [semanticscholar.org]
Methodological & Application
Part 1: Executive Summary & The Analytical Challenge
Application Note: High-Resolution Purity Analysis of Chalcones via HPLC
Chalcones (1,3-diphenyl-2-propene-1-one) represent a privileged scaffold in medicinal chemistry, serving as precursors to flavonoids and exhibiting potent anti-inflammatory, anticancer, and anti-infective properties. However, their analysis presents a unique set of chromatographic challenges that standard "generic" gradients often fail to resolve.
The Triple-Threat Challenge:
-
Synthetic Impurities: The Claisen-Schmidt condensation often leaves unreacted benzaldehyde and acetophenone derivatives, which possess similar aromatic cores to the product.
-
Geometric Isomerism: While the trans (
) isomer is thermodynamically stable, exposure to light (in solution) induces photoisomerization to the cis ( ) isomer. These isomers often co-elute on standard C18 columns. -
Structural Similarity: Polysubstituted chalcones often differ only by the position of a hydroxyl or methoxy group (positional isomers), requiring high-efficiency separation.
This guide moves beyond basic C18 methods, advocating for
Part 2: Chemical Context & Impurity Logic
To develop a robust method, one must understand the analyte's lifecycle. The diagram below maps the origin of impurities, dictating what our method must separate.
Figure 1: The chemical lineage of chalcone samples. The method must resolve the product (Green) from both synthetic precursors and the photo-degradant (Red).
Part 3: Method Development Strategy
Stationary Phase Selection: The Case for Phenyl-Hexyl
While C18 (Octadecyl) is the industry standard, it relies primarily on hydrophobic subtraction. Chalcones are planar, conjugated systems.
-
Recommendation: Use a Phenyl-Hexyl or Biphenyl column.
-
Mechanism: These phases offer
interactions.[1] The planar trans-chalcone interacts more strongly with the phenyl ring of the stationary phase than the non-planar (twisted) cis-isomer, significantly increasing the separation factor ( ) compared to C18.
Mobile Phase & pH Control
Chalcones often contain phenolic hydroxyl groups (
-
Buffer: Acidic modification is non-negotiable to suppress ionization of phenolic groups, ensuring the analyte remains neutral and improving peak symmetry.
-
Solvent:
-
Methanol (MeOH): Protic solvent. Often provides better selectivity for isomer separation due to hydrogen bonding capabilities.[1]
-
Acetonitrile (ACN): Aprotic. Provides sharper peaks and lower backpressure.
-
Strategy: Start with ACN. If cis/trans resolution is
, switch to MeOH.
-
Wavelength Selection
-
340–370 nm: Specific for the cinnamoyl (
-unsaturated carbonyl) chromophore. Detects chalcones while suppressing signals from non-conjugated impurities (like simple benzenes). -
254 nm: Universal aromatic detection. Use this to track starting materials (Benzaldehyde/Acetophenone).[2][3][4]
Part 4: Detailed Experimental Protocol
This protocol is designed as a "starting point" platform method, robust enough for most substituted chalcones.
A. Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl or Biphenyl (150 x 4.6 mm, 3.0 or 5.0 µm) | Maximizes |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses silanol activity; keeps phenols protonated. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength of MPA; prevents baseline drift. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Temperature | 30°C | Controls viscosity and retention reproducibility. |
| Injection Vol | 5 - 10 µL | Prevent column overload (chalcones have high extinction coefficients). |
| Detection | PDA/DAD: Extract 340 nm (Quant) & 254 nm (Impurities) | Dual-channel monitoring for specificity. |
B. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold (Retain polar precursors) |
| 2.0 | 30 | Isocratic hold to separate Acetophenone/Benzaldehyde |
| 15.0 | 90 | Linear ramp to elute Chalcone & dimers |
| 18.0 | 90 | Wash column (remove oligomers) |
| 18.1 | 30 | Return to initial conditions |
| 23.0 | 30 | Re-equilibration (Critical for reproducibility) |
C. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. (Avoid 100% ACN if the initial gradient is low organic to prevent "solvent effect" peak distortion).
-
Concentration: 0.1 mg/mL (100 ppm).
-
Filtration: 0.22 µm PTFE filter (Nylon can adsorb some sticky flavonoids).
-
Amber Glass: CRITICAL. Use amber vials to prevent trans-to-cis photoisomerization during the autosampler queue.
Part 5: Validation Framework (ICH Q2(R2))
The recent ICH Q2(R2) update emphasizes a lifecycle approach.[5] The following parameters are mandatory for a purity assay.
Specificity (Forced Degradation)
You must prove the method can separate the drug from its degradants.
-
Experiment: Expose the chalcone standard to broad-spectrum UV light for 1 hour.
-
Acceptance Criteria: Resolution (
) between the cis (new peak) and trans (main peak) isomers must be .
Linearity & Range
-
Range: 0.1% (impurity level) to 120% (assay level) of target concentration.
-
Criteria:
; Residual plots should show no trend.
Accuracy (Recovery)
-
Method: Spike known amounts of impurities (Benzaldehyde/Acetophenone) into the pure chalcone matrix at 50%, 100%, and 150% of the specification limit.
-
Criteria: Recovery between 90–110%.
Robustness (Design of Experiments)
Vary the following by
-
Flow rate (0.9 – 1.1 mL/min).
-
Column Temp (28°C – 32°C).
-
% Organic in gradient start.
-
Goal: Ensure System Suitability (Resolution) remains passing.
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Solvent mismatch | Dissolve sample in mobile phase starting composition (30% ACN). |
| New Peak Appearing | Photoisomerization | Check if clear vials were used. Switch to Amber vials. |
| Tailing (> 1.5) | Silanol interaction | Ensure 0.1% Formic Acid is fresh. Consider 0.1% TFA for stronger suppression. |
| Retention Shift | Temperature fluctuation | Chalcone retention on Phenyl columns is highly temp-sensitive. Check column oven. |
Part 7: Method Lifecycle Workflow
Figure 2: The Analytical Procedure Lifecycle (aligned with ICH Q14), ensuring the method remains fit-for-purpose.
References
-
International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][6][7] [Link]
-
Nowak, R., et al. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application. MDPI Molecules. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.[Link]
Sources
Application Note: 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one as a Bifunctional Synthetic Scaffold
[1][2]
Executive Summary
3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (CAS: Derived from 1774-66-9 chalcone precursor) is a dihydrochalcone derivative characterized by a saturated three-carbon linker connecting two halogenated aryl rings.[1][2] Unlike its unsaturated counterpart (chalcone), this molecule offers a flexible scaffold with distinct rotational freedom, making it a critical intermediate in the design of kinase inhibitors , SGLT2 inhibitors , and anti-inflammatory agents .
This guide details the strategic utility of this molecule, focusing on its chemically distinct halogen handles (Ar-Br and Ar-Cl) .[1][2] These handles allow for sequential, site-selective cross-coupling reactions , enabling the rapid generation of non-symmetrical library candidates.
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one |
| Molecular Formula | C₁₅H₁₂BrClO |
| Molecular Weight | 323.61 g/mol |
| Key Functionality | Ketone (C=O), Aryl Bromide (Ar-Br), Aryl Chloride (Ar-Cl) |
| Reactivity Profile | Electrophilic (Carbonyl), Nucleophilic Substitution (Halogens), |
Synthesis of the Intermediate
While Friedel-Crafts acylation is a possible route, it often suffers from regioselectivity issues.[2] The industry-standard protocol involves the Claisen-Schmidt condensation followed by a chemoselective reduction that preserves the halogen substituents.[1][2]
Protocol A: Preparation via Selective Reduction
Objective: Synthesize the saturated ketone without dehalogenating the aryl rings (a common side reaction with standard Pd/C hydrogenation).[2]
Step 1: Chalcone Formation[1][2][3]
-
Reagents: 4-Chloroacetophenone (1.0 eq), 4-Bromobenzaldehyde (1.0 eq), NaOH (10% aq), Ethanol.
-
Procedure: Mix equimolar amounts in ethanol. Add NaOH dropwise at 0°C. Stir at RT for 4-6 hours.
-
Workup: Precipitate pours into ice water. Filter the yellow solid (Chalcone).[2] Recrystallize from EtOH.
Step 2: Chemoselective Reduction (The "Nickel Boride" Method)
Standard catalytic hydrogenation (H₂/Pd) risks cleaving the Ar-Br bond.[1][2] The NaBH₄/NiCl₂ system is highly selective for alkenes over ketones and aryl halides.
Reagents:
-
Chalcone Intermediate (10 mmol)
-
NiCl₂[2]·6H₂O (10 mmol)
-
NaBH₄ (30 mmol)[1]
-
Methanol (50 mL) / THF (20 mL)[1]
Procedure:
-
Dissolve the chalcone and NiCl₂ in MeOH/THF.[1][2] Cool to 0°C.[2]
-
Critical Step: Add NaBH₄ portion-wise with vigorous stirring. The solution will turn black (formation of active nickel boride species).[2]
-
Stir for 30–60 minutes. Monitor by TLC (disappearance of the fluorescent chalcone spot).
-
Quench: Add 1N HCl carefully to decompose excess borohydride.
-
Extraction: Extract with EtOAc (3x). Wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields the white solid dihydrochalcone .[2]
Application 1: Sequential Site-Selective Cross-Coupling
The structural value of this intermediate lies in the reactivity gap between the Aryl-Bromide and Aryl-Chloride .[1][2] Palladium oxidative addition occurs significantly faster at the C-Br bond than the C-Cl bond, allowing for "programmed" synthesis.[1][2]
Mechanism & Workflow
-
First Coupling (Site A): Suzuki-Miyaura coupling at the Ar-Br site using mild conditions.[1][2]
-
Second Coupling (Site B): Buchwald-Hartwig or Suzuki coupling at the Ar-Cl site using specialized ligands (e.g., XPhos, SPhos) and higher temperatures.[1][2]
Figure 1: Sequential functionalization strategy exploiting the reactivity differential between Bromine and Chlorine substituents.
Protocol B: Site-Selective Suzuki Coupling (Step 1)
Reagents:
-
Intermediate (1.0 eq)[1]
-
Aryl Boronic Acid (1.1 eq)[1]
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)[2]
-
Base: Na₂CO₃ (2.0 eq, 2M aqueous)
Procedure:
Application 2: Asymmetric Reduction to Chiral Alcohols
The propan-1-one ketone is prochiral.[1][2] Enantioselective reduction yields 1,3-diarylpropanols , which are privileged scaffolds in antihistamines and antidepressants (e.g., similar to the core of Fluoxetine).[1]
Protocol C: Corey-Bakshi-Shibata (CBS) Reduction
Objective: Stereoselective reduction of the ketone to the (R)- or (S)-alcohol (>95% ee).[1][2]
Reagents:
Procedure:
-
Drying: Ensure the intermediate is azeotropically dried with toluene.[1][2]
-
Catalyst Prep: In a flame-dried flask under Argon, dissolve (R)-MeCBS in THF.
-
Reaction: Cool to -20°C. Slowly add the ketone solution (in THF) over 1 hour.
-
Quench: Add MeOH slowly (Caution: H₂ evolution).
-
Purification: Flash chromatography. The resulting chiral alcohol retains both Ar-Br and Ar-Cl handles for further elaboration.[1][2]
Application 3: Hantzsch Thiazole Synthesis
The saturated ketone allows for
Figure 2: Conversion of the propyl linker into a bioactive thiazole ring via Hantzsch synthesis.[1]
Key Consideration: The presence of the Ar-Br group on the other ring requires the use of N-Bromosuccinimide (NBS) with catalytic p-TsOH for
References
-
Chemoselective Reduction of Chalcones
-
Sequential Cross-Coupling Strategies
-
Suzuki-Miyaura Selectivity (Br vs Cl)
-
Dihydrochalcones in Medicinal Chemistry
-
Wang, Y., et al. (2025).[7] Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones and Dihydrochalcones. Molecules.
-
Sources
- 1. 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | C16H15ClO2 | CID 11323320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydrochalcone | C15H14O | CID 64802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Derivatization of Chalcones for Enhanced Biological Activity: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry.[1][2] Their synthetic accessibility and broad spectrum of pharmacological activities make them ideal starting points for developing novel therapeutics.[2][3] This guide provides an in-depth exploration of strategies for derivatizing the chalcone core to enhance biological efficacy, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial applications. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols for synthesis and derivatization, and present a framework for structure-activity relationship (SAR) analysis.
The Rationale for Chalcone Derivatization
The chalcone structure consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system.[1][2] This enone moiety acts as a Michael acceptor, a key feature responsible for many of its biological interactions.[4] However, parent chalcones often exhibit moderate potency or poor selectivity. Derivatization allows for the fine-tuning of physicochemical properties (like solubility and stability) and pharmacodynamics, leading to compounds with significantly improved activity and a better safety profile.
Strategic derivatization aims to:
-
Enhance Potency: Increase the binding affinity and efficacy at a specific biological target.
-
Improve Selectivity: Minimize off-target effects by designing derivatives that preferentially interact with the desired target, for instance, showing greater cytotoxicity towards cancer cells than normal cells.[5]
-
Modulate Bioavailability: Modify lipophilicity and other properties to improve absorption, distribution, metabolism, and excretion (ADME).
-
Explore New Mechanisms of Action: Introduce new pharmacophores to engage with different biological pathways.
The primary strategy involves modifying the A-ring, the B-ring, or the α,β-unsaturated system to create analogues with superior therapeutic potential.
Core Synthesis: The Claisen-Schmidt Condensation
The foundational step for any derivatization project is the efficient synthesis of the core chalcone scaffold. The Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation, remains the most robust and widely used method.[1][2][6]
Reaction Causality:
The reaction requires an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde) to prevent self-condensation.[1] A strong base, typically NaOH or KOH, deprotonates the α-carbon of the ketone, forming a nucleophilic enolate ion.[1][7] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration (loss of a water molecule) to yield the highly conjugated and thermodynamically stable chalcone.[1][7]
Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.
Derivatization Strategy: Synthesis of Pyrazoline Heterocycles
One of the most successful derivatization strategies involves the cyclization of the α,β-unsaturated ketone system to form five-membered heterocycles, such as pyrazolines. Pyrazoline derivatives of chalcones consistently demonstrate enhanced and often novel biological activities, particularly as antimicrobial, anti-inflammatory, and anticancer agents.[8][9][10][11] This enhancement is attributed to the introduction of a new pharmacophore that can form different interactions with biological targets.
This protocol details the conversion of a synthesized chalcone into a pyrazoline derivative. The reaction is a cyclocondensation with hydrazine hydrate, often catalyzed by acid.[10]
Protocol 1: General Synthesis of a Chalcone Intermediate
This protocol describes the base-catalyzed synthesis of a representative chalcone.
Materials:
-
Substituted Acetophenone (10 mmol)
-
Substituted Benzaldehyde (10 mmol)
-
Ethanol (30 mL)
-
Potassium Hydroxide (KOH) solution (e.g., 50% aqueous solution)
-
Dilute Hydrochloric Acid (HCl)
-
Crushed Ice
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus.
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve the substituted acetophenone (10 mmol) and the substituted benzaldehyde (10 mmol) in 20-30 mL of ethanol. Stir at room temperature until fully dissolved.[1]
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add the aqueous KOH solution dropwise with continuous stirring. The formation of a precipitate is often observed.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting materials.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ~100 g of crushed ice.[1] Neutralize the mixture by slowly adding dilute HCl until the pH is ~7. A solid precipitate of the crude chalcone will form.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. Further purify the crude chalcone by recrystallization from a suitable solvent, typically ethanol, to yield the pure product.[10]
Protocol 2: Synthesis of a Pyrazoline Derivative from a Chalcone
This protocol outlines the acid-catalyzed cyclization of the chalcone with hydrazine hydrate.
Materials:
-
Synthesized Chalcone (1 mmol)
-
Ethanol or Glacial Acetic Acid (15-20 mL)
-
Hydrazine Hydrate (1.2 mmol)
-
Standard reflux apparatus.
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol or glacial acetic acid (15-20 mL).[8][10]
-
Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution.[10] If using ethanol as the solvent, add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.[10]
-
Monitoring: Monitor the reaction progress using TLC.[10]
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.[10] Collect the resulting solid precipitate by filtration, wash with water, and dry.[10] Purify the crude pyrazoline derivative by recrystallization from ethanol to obtain the final product.[10]
Caption: Workflow from chalcone synthesis to bioactive pyrazoline derivatives.
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic derivatization allows for the establishment of a Structure-Activity Relationship (SAR), which provides critical insights into how specific chemical modifications influence biological activity.[12] For example, studies have shown that the type and position of substituents on the aromatic rings are crucial determinants of activity.
Key SAR Insights for Chalcone Derivatives:
-
Anticancer Activity: Electron-donating groups like methoxy (-OCH3) and hydroxyl (-OH) on the aromatic rings are often associated with enhanced cytotoxic activity.[9][13] The introduction of heterocyclic rings, such as indole or furan, can also significantly increase anticancer potency.[14]
-
Anti-inflammatory Activity: Methoxy substitutions on the A-ring, particularly at the 2' or 6' positions, have been shown to potently inhibit nitric oxide (NO) production, a key mediator in inflammation.[15] Some derivatives act by down-regulating iNOS expression and suppressing NF-κB activation.[12][15]
-
Antimicrobial Activity: The presence of halogens (e.g., Chlorine, Fluorine) or nitro groups on the chalcone scaffold often leads to potent antibacterial and antifungal activity.[3][16]
Table 1: Example SAR Data for Anticancer Chalcone Derivatives
The following table illustrates how modifications to a chalcone scaffold can impact its cytotoxicity against a human cancer cell line (data is illustrative, based on published trends).
| Compound | A-Ring Substituent | B-Ring Substituent | IC50 (µM) vs. HCT116 Cells | Reference |
| Parent Chalcone | None | None | > 50 | [17] |
| Derivative 1 | 4'-Methoxy | None | 15.2 | [17] |
| Derivative 2 | None | 4-Chloro | 10.8 | [13] |
| Derivative 3 | 4'-Methoxy | 4-Chloro | 3.1 | [17] |
| Derivative 4 | 2'-Hydroxy, 4'-Methoxy | 3,4-Dichloro | 1.5 | [15] |
| Pyrazoline-Chalcone | 4'-Methoxy | (Cyclized) | 0.9 | [18] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
This data clearly shows that derivatization with electron-donating and halogen groups, and especially cyclization into a pyrazoline, can dramatically increase anticancer potency.
Conclusion and Future Perspectives
The derivatization of the chalcone scaffold is a powerful and proven strategy in drug discovery. The synthetic tractability of the Claisen-Schmidt condensation and subsequent cyclization reactions allows for the rapid generation of diverse chemical libraries. By systematically modifying the A-ring, B-ring, and the enone linker, researchers can develop potent and selective agents that target a wide range of diseases. Future work will likely focus on creating hybrid molecules that combine the chalcone scaffold with other known pharmacophores and exploring novel heterocyclic derivatizations to further expand the therapeutic potential of this remarkable class of compounds.
References
-
Synthesis, characterization and biological activity of pyrazoline derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Kim, Y., et al. (2007). Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells. PubMed. Available at: [Link]
-
Pina, A. S., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. PMC. Available at: [Link]
-
A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE. Available at: [Link]
-
Ducki, S., et al. (2009). Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities. ACS Publications. Available at: [Link]
-
Saleena, D., & K.P., L. (2017). Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. Bentham Science. Available at: [Link]
-
Synthesis of Pyrazoline Derivatives from Chalcones. The UNC Asheville Journal of Undergraduate Scholarship. Available at: [Link]
-
Ducki, S., et al. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed. Available at: [Link]
-
Claisen-Schmidt-Condensation.pdf. CUTM Courseware. Available at: [Link]
-
Sakagami, H., et al. (2017). Quantitative Structure–Cytotoxicity Relationship of Chalcones. Anticancer Research. Available at: [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at: [Link]
-
An Overview on Synthesis and Biological Activity of Chalcone Derived Pyrazolines. ResearchGate. Available at: [Link]
-
Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy. RSC Publishing. Available at: [Link]
-
The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Available at: [Link]
-
Hwang, J., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. PMC. Available at: [Link]
-
Practical Synthesis of Chalcone Derivatives and Their Biological Activities. MDPI. Available at: [Link]
-
Solanke, D. P., et al. (2023). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
An anti-inflammatory chalcone derivative prevents heart and kidney injury in a mouse model of diet-induced obesity. Ovid. Available at: [Link]
-
The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. MDPI. Available at: [Link]
-
Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]
-
Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. PMC. Available at: [Link]
-
Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing. Available at: [Link]
-
Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Structure–Cytotoxicity Relationship of Chalcones | Anticancer Research [ar.iiarjournals.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. rjptonline.org [rjptonline.org]
- 9. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01280E [pubs.rsc.org]
- 14. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one synthesis.
Topic: Improving the yield of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one. Target Audience: Medicinal Chemists, Process Development Scientists.
Executive Summary
The synthesis of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (a dihydrochalcone) typically proceeds via a two-step sequence: Claisen-Schmidt condensation followed by selective 1,4-reduction .
Low yields in this specific synthesis are almost invariably caused by two factors:
-
Dehalogenation (Loss of Br/Cl): The aryl-bromide moiety is highly susceptible to hydrogenolysis during the reduction step if standard catalytic hydrogenation (Pd/C) is used.
-
Over-reduction: Reduction of the ketone carbonyl to an alcohol.
This guide provides a validated protocol to bypass these bottlenecks, focusing on chemoselective reduction techniques that preserve the halogenated pharmacophore.
Module 1: The Synthesis Workflow & Failure Points
The following diagram illustrates the critical pathway and where yield is typically lost.
Figure 1: Reaction pathway highlighting the critical divergence at the reduction step where yield is often compromised by dehalogenation.
Module 2: Step-by-Step Optimization Protocols
Step 1: Claisen-Schmidt Condensation (Formation of the Enone)
Goal: Maximize conversion to 3-(4-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one.
Common Issue: Incomplete conversion or "oily" products due to Cannizzaro side-reactions.
Optimized Protocol:
-
Stoichiometry: Use 1.0 eq of 4-Chloroacetophenone and 1.05 eq of 4-Bromobenzaldehyde. Slight excess of aldehyde drives the reaction to completion.
-
Solvent System: Use Ethanol (95%) . If solubility is poor, add minimal THF.
-
Catalyst: Add NaOH (10% aq, 1.2 eq) dropwise at 0–5°C .
-
Why: Low temperature during addition prevents the polymerization of the vinyl ketone intermediate.
-
-
Reaction: Stir at Room Temperature (25°C) for 4–6 hours.
-
Work-up: Pour into crushed ice/water. The product should precipitate as a solid.[1] Recrystallize from hot ethanol to remove unreacted aldehyde.
Step 2: The Critical Reduction (The Yield Killer)
Goal: Reduce the C=C bond without touching the C=O or the Ar-Br bond.
CRITICAL WARNING: Do NOT use Palladium on Carbon (Pd/C) with Hydrogen gas. This will rapidly cleave the C-Br bond (Hydrodebromination), destroying your product.
Recommended Method A: Sodium Borohydride / Nickel Chloride (Nickel Boride)
This method generates in situ Nickel Boride, which is highly selective for conjugated alkenes over ketones and halides.
-
Reagents: Chalcone (1 eq),
(1 eq), (3 eq), Methanol/THF (3:1). -
Protocol:
-
Dissolve Chalcone and
in Methanol/THF. Cool to 0°C. -
Add
portion-wise (vigorous gas evolution occurs). -
Stir for 30–60 mins. The solution will turn black (formation of Nickel Boride).
-
Quench: Add dilute HCl carefully.
-
Filter: Remove the nickel residue through Celite.
-
Yield Expectation: 85–95% with >98% Bromine retention.
-
Recommended Method B: Sodium Dithionite (
)
Ideal for larger scales as it is mild, cheap, and operates in aqueous media.
-
Reagents: Chalcone,
, Aliquat 336 (Phase Transfer Catalyst), Toluene/Water. -
Protocol:
-
Mix Chalcone in Toluene and
(3 eq) in Water. -
Add Aliquat 336 (0.1 eq).
-
Reflux under Nitrogen for 2–4 hours.
-
Mechanism: Dithionite acts as a selective electron donor to the electron-deficient enone system.
-
Module 3: Troubleshooting & FAQs
Q1: My product contains a significant amount of alcohol (reduced ketone). How do I fix this?
Diagnosis: Over-reduction. This happens if the reducing agent is too strong or the reaction time is too long. Fix:
-
If using Method A (Nickel Boride) : Lower the equivalents of
to 2.0 eq and strictly maintain 0°C. -
Rescue: If you already have the alcohol mixture, oxidize it back to the ketone using Jones Reagent or PCC . Since the alkene is already reduced, these oxidants will restore the ketone without side reactions.
Q2: I see a "M-80" peak in my Mass Spec (Loss of Bromine).
Diagnosis: Hydrogenolysis of the C-Br bond. Fix:
-
You likely used a heterogeneous catalyst (Pd, Pt) or excessive reaction temperature.
-
Immediate Action: Switch to Wilkinson’s Catalyst (
) with at 1 atm. Rhodium is far less aggressive toward aryl halides than Palladium. Alternatively, use Method B (Dithionite) above.
Q3: The Claisen-Schmidt step yields a sticky oil that won't crystallize.
Diagnosis: Impurities (likely unreacted aldehyde or Cannizzaro products like benzyl alcohol). Fix:
-
Do not attempt column chromatography yet.[2]
-
Dissolve the oil in a minimum amount of hot Ethanol , add a seed crystal (if available), and scratch the glass side of the flask. Refrigerate overnight.
-
If it remains oily, wash the crude mixture with Sodium Bisulfite solution (removes unreacted aldehyde) before attempting recrystallization.
Module 4: Comparative Data for Reduction Methods
| Method | Reagents | Yield | Halogen Retention | Risk Profile |
| Catalytic Hydrogenation | Low (<40%) | Poor (High Debromination) | High (Product destruction) | |
| Nickel Boride | High (85-95%) | Excellent | Moderate (Requires filtration of Ni) | |
| Sodium Dithionite | Good (75-85%) | Excellent | Low (Green chemistry compatible) | |
| Transfer Hydrogenation | Moderate | Variable | Moderate (Better than H2 gas, but risky) |
Module 5: Decision Logic for Troubleshooting
Use this logic tree to diagnose low yields in your current batch.
Figure 2: Troubleshooting decision tree for isolating the cause of yield loss.
References
-
Selective Reduction of Chalcones: Khurana, J. M., & Sharma, P. (2004). Chemoselective reduction of α,β-unsaturated carbonyl compounds with sodium borohydride in the presence of nickel chloride. Bulletin of the Chemical Society of Japan, 77(3), 549-552. Link
-
Sodium Dithionite Reduction: Camps, F., Coll, J., & Guitart, J. (1986). Sodium dithionite reduction of conjugated enones and enals. Tetrahedron, 42(16), 4603-4609. Link
-
Claisen-Schmidt Optimization: BenchChem Technical Support. (2025).[1][3][4][5] Scaling Up the Claisen-Schmidt Synthesis of 4'-Bromochalcone. Link
-
Dehalogenation Avoidance: Lao, Z., Zhang, H., & Toy, P. H. (2019). Reductive Halogenation Reactions: Selective Synthesis of Unsymmetrical α-Haloketones. Organic Letters, 21(20), 8149–8152. Link
Sources
Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Reactions
Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explore the causality behind common issues, providing you with the expert insights needed to optimize your reaction outcomes.
Introduction to the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, involving the base- or acid-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1] The reaction proceeds through an initial aldol addition to form a β-hydroxy carbonyl compound, which then readily dehydrates to yield a conjugated α,β-unsaturated ketone, commonly known as a chalcone.[2] This extended conjugation makes the dehydration step particularly favorable.[3] Its utility in synthesizing key intermediates for pharmaceuticals and other advanced materials is well-established. However, its success is sensitive to a range of experimental variables, and low yields are a frequent challenge.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a Claisen-Schmidt reaction to fail or give a low yield?
A1: The most frequent culprits are related to the base and the purity of your starting materials. An inactive or insufficiently strong base will fail to deprotonate the ketone to form the necessary enolate.[4] Additionally, any acidic impurities or water in the reactants or solvent can neutralize the base catalyst, stalling the reaction.[4][5]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical. For most standard Claisen-Schmidt reactions, common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent are effective.[6] The base must be strong enough to deprotonate the ketone but not so strong that it promotes unwanted side reactions. For less reactive ketones, a stronger base like sodium ethoxide or lithium diisopropylamide (LDA) might be necessary.[4][7]
Q3: Can the reaction temperature significantly impact my yield?
A3: Absolutely. Temperature affects reaction kinetics and the prevalence of side reactions. Many Claisen-Schmidt reactions proceed well at room temperature.[5] However, if the reaction is slow or incomplete, gentle heating (e.g., 40-50 °C) can drive it to completion.[5] Conversely, if you are observing side products like those from the Cannizzaro reaction, lowering the temperature may be beneficial.[4]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and accessible method. By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of reactants and the appearance of the product spot.[8] The product, being more conjugated, should have a different Rf value and often visualizes strongly under UV light.
In-Depth Troubleshooting Guide
This section is structured to address specific problems you may be observing in your experiments.
Problem 1: No Product Formation or Very Low Conversion
If your TLC analysis shows only starting materials, even after a significant reaction time, consider the following causal factors and solutions.
Causality & Diagnosis: The core of the reaction is the formation of a nucleophilic enolate from the ketone. If this step fails, the entire reaction halts. This failure is almost always linked to the base or the integrity of your reagents.
dot
Caption: Troubleshooting workflow for no product formation.
Solutions & Protocols:
-
Validate Your Base: Acidic impurities can neutralize the catalyst.[5] Ensure your base is fresh and has been stored properly. If using a standard base like NaOH or KOH in ethanol fails, consider preparing a fresh solution of sodium ethoxide in ethanol.
-
Ensure Anhydrous Conditions: Water will readily consume strong bases. If using moisture-sensitive bases like NaH, ensure your solvent is rigorously dried (e.g., distilled from a suitable drying agent).[4]
-
Increase Temperature: A suboptimal reaction temperature might be too low for your specific substrates.[8] Try increasing the temperature to 40-50°C and monitor for any changes by TLC.[5]
Problem 2: Formation of Multiple Products & Purification Difficulties
A messy TLC plate with multiple spots indicates that side reactions are competing with your desired condensation.
Causality & Diagnosis: The reaction mixture contains a strong base, a nucleophile (enolate), and an electrophile (aldehyde), creating a landscape for several potential side reactions.
dot
Caption: Competing pathways in the Claisen-Schmidt reaction.
Common Side Reactions and Solutions:
-
Self-Condensation of the Ketone: The ketone enolate can react with another molecule of the ketone instead of the aldehyde.[8]
-
Solution: This is more likely if the ketone is highly reactive. A simple strategy is to add the ketone slowly to a mixture of the aldehyde and the base. Using an excess of the aldehyde can also favor the desired crossed reaction.
-
-
Cannizzaro Reaction of the Aldehyde: In the presence of a strong base, two molecules of an aldehyde lacking α-hydrogens can disproportionate to form a primary alcohol and a carboxylic acid.[8]
-
Michael Addition: The ketone enolate can act as a nucleophile and add to the α,β-unsaturated ketone product (a Michael acceptor), leading to a 1,5-dicarbonyl compound byproduct.[8]
-
Solution: This can be suppressed by carefully controlling the stoichiometry. Using a 1:1 ratio of ketone to aldehyde, or a slight excess of the aldehyde, can help ensure the enolate is consumed in the initial condensation before it can react with the product.
-
Problem 3: Product is Oily or Fails to Precipitate
Even when the reaction works, isolating the product can be challenging if it doesn't crystallize as expected.
Causality & Diagnosis: The physical state of the product depends on its structure and the purity of the crude mixture. Impurities often act as crystallization inhibitors. Also, the product might be soluble in the reaction solvent.
Solutions & Protocols:
-
Induce Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites for crystal growth.
-
Cooling: Once the reaction is complete, cool the mixture in an ice bath to decrease the product's solubility and induce precipitation.[5]
-
Work-up Procedure: If the product remains oily, proceed with a standard liquid-liquid extraction. After extraction and drying the organic layer, concentrate the solvent under reduced pressure. The resulting crude oil can then be purified by column chromatography.[9]
-
Change Solvent: If the product is highly soluble in the reaction solvent (e.g., ethanol), a significant portion may be lost in the filtrate. After filtering the initial precipitate, you can try to recover more product by partially evaporating the solvent from the filtrate and cooling again.
Optimization Protocols & Data
Table 1: Comparison of Common Bases
| Base | Typical Conditions | pKa of Conj. Acid | Advantages | Disadvantages |
| NaOH / KOH | 10-20 mol% in EtOH/MeOH, RT to 50°C[6][10] | ~15.7 | Inexpensive, effective for many substrates, easy to handle. | Can promote Cannizzaro reaction at high concentrations.[5] |
| Sodium Ethoxide (NaOEt) | Stoichiometric, in EtOH or aprotic solvent | ~16 | Stronger base, useful for less acidic ketones. | More moisture-sensitive than hydroxides. |
| Lithium Diisopropylamide (LDA) | Stoichiometric, THF, -78°C to RT | ~36 | Very strong, non-nucleophilic base, good for kinetic control. | Requires strictly anhydrous conditions and inert atmosphere. |
| **Barium Hydroxide (Ba(OH)₂) ** | Catalytic amount, various solvents | - | Can be a milder and effective alternative.[9] | Less common, may require optimization. |
Protocol 1: General Procedure for Claisen-Schmidt Condensation (NaOH/Ethanol)
This protocol is a robust starting point for many chalcone syntheses.[5]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0 - 1.1 eq) in 95% ethanol.
-
Base Addition: While stirring the solution at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) or a solution of potassium hydroxide in ethanol (1.2 eq) dropwise over 5-10 minutes.[5]
-
Reaction Monitoring: Stir the mixture at room temperature or warm gently to 40-50°C. Monitor the reaction's progress by TLC every 30-60 minutes. Reactions are often complete within 1-4 hours.[5]
-
Isolation: Once the limiting starting material is consumed (as indicated by TLC), cool the reaction mixture in an ice bath for 15-30 minutes to induce or complete the precipitation of the chalcone product.[5]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals sequentially with a small amount of cold water (to remove the base) and then with cold ethanol (to remove unreacted starting materials).[5]
-
Drying: Dry the purified product in a vacuum oven to obtain the final yield. Characterize by melting point, NMR, and/or IR spectroscopy.[5]
Protocol 2: Solvent-Free Synthesis by Grinding
This green chemistry approach can be remarkably efficient, often yielding products in minutes with high purity.[10][11]
-
Preparation: In a porcelain mortar, combine the ketone (1.0 eq) and powdered or pelletized solid sodium hydroxide (20 mol% to 1.0 eq).[5][11]
-
Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogeneous powder.[5]
-
Aldehyde Addition: Add the aromatic aldehyde (1.0 eq) to the mortar.
-
Reaction: Continue grinding the mixture vigorously. The solids will often turn into a thick, colored paste and may then re-solidify. The reaction is typically complete in 5-15 minutes.[5][11]
-
Work-up: Transfer the solid product to a beaker. Add cold water and stir to dissolve the NaOH catalyst.
-
Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral (check with pH paper). Dry the product.
References
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. praxilabs.com [praxilabs.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Claisen-Schmidt Condensation [cs.gordon.edu]
- 13. byjus.com [byjus.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. nevolab.de [nevolab.de]
- 16. Claisen-Schmidt Condensation [cs.gordon.edu]
- 17. Troubleshooting [chem.rochester.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Navigating Chalcone Synthesis: A Technical Guide to Optimizing Catalyst Concentration
FOR IMMEDIATE RELEASE
Technical Support Center, Global Chemistry Division – To empower researchers, scientists, and drug development professionals in their synthetic endeavors, we are proud to launch this comprehensive technical support guide. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) focused on a critical parameter in chalcone synthesis: the optimization of catalyst concentration. Our Senior Application Scientists have compiled this guide to bridge the gap between theoretical knowledge and practical application, ensuring greater success and efficiency in your laboratory work.
Introduction: The Pivotal Role of Catalysis in Chalcone Synthesis
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a vital class of compounds within the flavonoid family, serving as key precursors in the biosynthesis of various biologically active molecules.[1] Their synthesis is most commonly and efficiently achieved through the base-catalyzed Claisen-Schmidt condensation, which involves the reaction of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen.[1][2] The concentration of the base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is a crucial factor that significantly influences reaction rate, yield, and the formation of side products.[3][4] Understanding and optimizing this parameter is paramount for a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers during chalcone synthesis.
Q1: What is the fundamental reaction for synthesizing chalcones?
A1: The most prevalent method is the Claisen-Schmidt condensation.[2] This reaction proceeds through an aldol condensation mechanism, followed by a dehydration step to form the characteristic α,β-unsaturated ketone structure of the chalcone.[2] While typically base-catalyzed, acid-catalyzed versions also exist.[2]
Q2: Why are strong bases like NaOH or KOH the preferred catalysts?
A2: Base catalysis is generally favored because it efficiently generates the nucleophilic enolate from the ketone.[2] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. A key advantage of the Claisen-Schmidt reaction is the use of aromatic aldehydes, such as benzaldehyde, which lack α-hydrogens and therefore cannot self-condense, leading to higher yields of the desired chalcone.[2]
Q3: What is a typical starting catalyst concentration for chalcone synthesis?
A3: The concentration of alkali catalysts in Claisen-Schmidt reactions often ranges from 10% to 60%.[4] However, the optimal concentration is highly dependent on the specific substrates, solvent, and reaction temperature. For instance, some protocols call for a 40% NaOH solution, while others may use a 10% solution.[5][6] It is always recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your particular reaction.[3]
Q4: How does catalyst concentration impact reaction time and yield?
A4: Generally, a higher catalyst concentration can lead to a faster reaction rate. However, excessively high concentrations of strong bases can promote side reactions, such as the Cannizzaro reaction or polymerization of the aldehyde, which can significantly reduce the yield of the desired chalcone.[2][4][7] Conversely, a catalyst concentration that is too low may result in an incomplete or very slow reaction.[3]
Q5: Are there "green" alternatives to traditional solvent-based catalysis?
A5: Yes, solvent-free grinding has emerged as an environmentally friendly and efficient method.[2] This technique involves grinding the solid reactants with a solid catalyst (e.g., NaOH or KOH).[2][8] It often leads to shorter reaction times, simpler product isolation, and high product yields, eliminating the need for hazardous organic solvents.[2]
Troubleshooting Guide: Catalyst-Related Issues
This section provides a structured approach to diagnosing and solving common problems related to catalyst concentration during chalcone synthesis.
| Problem | Probable Cause(s) Related to Catalyst | Recommended Solutions & Explanations |
| Low or No Product Yield | Inappropriate Catalyst Concentration: The amount of base may be too low for efficient enolate formation or too high, leading to side reactions.[3][7] | Optimize Catalyst Loading: Perform a series of small-scale reactions with varying catalyst concentrations (e.g., 10 mol%, 20 mol%, stoichiometric amounts) to identify the optimal loading for your specific substrates.[7] |
| Catalyst Inactivity: The base (e.g., NaOH, KOH) may be old, hydrated, or neutralized by acidic impurities in the reactants or solvent.[2] | Use Fresh Catalyst: Ensure you are using a fresh, properly stored batch of catalyst. Purify starting materials if acidic impurities are suspected.[2][9] | |
| Formation of Multiple Products (Multiple Spots on TLC) | Cannizzaro Reaction: Excessively high concentrations of a strong base can cause aldehydes lacking α-hydrogens to undergo disproportionation into an alcohol and a carboxylic acid.[2][7] | Reduce Base Concentration & Temperature: Use a milder base or lower the concentration of the strong base. Slow, dropwise addition of the base can also prevent localized high concentrations.[7] |
| Self-Condensation of Ketone: The ketone can react with itself instead of the aldehyde, especially if the enolate concentration is too high.[2] | Control Reagent Addition: Slowly add the ketone to a mixture of the aldehyde and the base. This keeps the enolate concentration low and favors the desired cross-condensation.[2] | |
| Michael Addition: The enolate can add to the newly formed chalcone (the α,β-unsaturated ketone), leading to a 1,5-dicarbonyl compound.[7] | Adjust Stoichiometry: Use a slight excess of the aldehyde to ensure the enolate preferentially reacts with it. Lowering the reaction temperature can also suppress this side reaction.[7] | |
| Reaction Mixture Darkens or Forms Tar | Excessively Harsh Conditions: A very high concentration of a strong base, often coupled with elevated temperatures, can cause polymerization or decomposition of the starting materials or product.[7] | Moderate Reaction Conditions: Reduce the catalyst concentration and/or lower the reaction temperature. Consider if gentle heating is necessary or if the reaction can proceed at room temperature.[7] |
Experimental Protocols
Below are standardized protocols for chalcone synthesis, providing a starting point for your optimization experiments.
Protocol 1: General Base-Catalyzed Synthesis in Ethanol
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the aromatic aldehyde (1.0 - 1.1 eq) in ethanol.[2]
-
Catalyst Addition: While stirring the solution at room temperature, add an aqueous or ethanolic solution of NaOH or KOH (e.g., 10-40%) dropwise.[2][5]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting acetophenone spot is consumed.[1][10]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the crude chalcone.[2]
-
Purification: Collect the solid product by suction filtration and wash it with cold water to remove the base, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization, typically from ethanol.[2]
Protocol 2: Solvent-Free Synthesis by Grinding
-
Mixing: In a mortar, combine the substituted acetophenone (1.0 eq), the aromatic aldehyde (1.0 eq), and solid NaOH or KOH (1.0 eq).[2][8]
-
Grinding: Grind the mixture vigorously with a pestle. The reaction is often exothermic, and the mixture may become a paste and change color.[2]
-
Reaction Monitoring: Monitor the reaction's progress by taking small samples for TLC analysis.
-
Work-up and Isolation: Once the reaction is complete, add cold water to the solid mass. Collect the crude product by suction filtration.[2]
-
Purification: The product is often of high purity but can be recrystallized from 95% ethanol if necessary.[2]
Visualizing the Process
To further clarify the experimental workflow and decision-making process, the following diagrams are provided.
Caption: General experimental workflow for chalcone synthesis.
Caption: Decision tree for troubleshooting low-yield chalcone synthesis.
Conclusion
The successful synthesis of chalcones via the Claisen-Schmidt condensation is heavily reliant on the careful optimization of catalyst concentration. By understanding the underlying chemical principles and systematically troubleshooting potential issues, researchers can significantly improve reaction outcomes. This guide serves as a valuable resource to navigate the complexities of catalyst optimization, ultimately leading to higher yields, purer products, and more efficient drug discovery and development processes.
References
-
Development Of Chalcone Synthesis: Optimization Of Synthetic Method. (2019). AIP Publishing. Retrieved from [Link]
-
A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). CORE. Retrieved from [Link]
-
An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition. (2010). Taylor & Francis. Retrieved from [Link]
-
An optimized method for synthesis of 2'hydroxy chalcone. (2013). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. Retrieved from [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC. Retrieved from [Link]
-
Green synthesis of chalcones derivatives. (2021). SciSpace. Retrieved from [Link]
-
Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (2023). ijarsct. Retrieved from [Link]
-
"Phase Transfer Catalysis in Chalcone Synthesis". (n.d.). Scribd. Retrieved from [Link]
-
How to improve the yield of chalcone synthesis?. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis of chalcones using NaOH. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism of base catalyzed chalcone synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
how to prevent Michael addition side reaction in chalcone synthesis.
Topic: Prevention of Michael Addition Side Reactions in Claisen-Schmidt Condensation Ticket ID: CHAL-OPT-001 Status: Resolved / Guide Available
Executive Summary: The "Oligomerization Trap"
The synthesis of chalcones (1,3-diphenyl-2-propene-1-one) via Claisen-Schmidt condensation is a fundamental reaction, yet it frequently suffers from a specific failure mode: Michael Addition .
While the primary reaction involves the condensation of an aldehyde and a ketone to form the chalcone, the product itself is an
This guide provides the mechanistic insight and protocols necessary to suppress this pathway.
Module 1: Diagnostic & Mechanistic Pathway
To prevent the side reaction, one must visualize the competition between the Aldol Pathway (Desired) and the Michael Pathway (Undesired).
Figure 1: The Mechanistic Fork. The red path represents the Michael addition, where the enolate attacks the product (Chalcone) instead of the reactant (Aldehyde).
Module 2: Critical Control Parameters
The prevention of Michael addition relies on starving the reaction of the nucleophile (enolate) once the product is formed.
1. Stoichiometry: The Golden Ratio
The most common error is using a 1:1 molar ratio or an excess of ketone.
-
The Risk: Excess ketone ensures a steady supply of enolate after the chalcone has formed.
-
The Fix: Use a slight excess of Aldehyde (1.1 to 1.2 equiv) .
-
Why: This forces the limiting reagent (ketone/enolate) to be consumed entirely by the aldehyde (which is more electrophilic than the chalcone), leaving no enolate to trigger the side reaction.
2. Order of Addition (Rate Control)
-
The Risk: Dumping base into a mixture of ketone and aldehyde generates a massive "burst" of enolate.
-
The Fix: Slow Addition.
3. Base Concentration & Temperature [3]
-
The Risk: High temperatures (>40°C) and strong bases (40-50% NaOH) favor thermodynamic equilibrium, often pushing toward the stable Michael adducts or polymers.
-
The Fix:
-
Temperature: Start at 0–5°C (Ice Bath). Low temp slows the Michael addition (higher activation energy) more than the Aldol condensation.
-
Base: Use 10-20% NaOH/KOH . If the substrate is sensitive, switch to Ba(OH)2 or LiOH.
-
Module 3: Troubleshooting FAQs
Q1: My product is a sticky, resinous gum that won't crystallize. What happened? A: This is the classic signature of oligomerization via Michael addition. The 1,5-diketone byproducts are often non-crystalline oils.
-
Immediate Fix: Try triturating the gum with cold ethanol or methanol. If it doesn't solidify, you likely need to restart with optimized stoichiometry (excess aldehyde).
Q2: The yield is calculated at >120%. Is it just wet? A: While solvent trapping is possible, "super-yields" often indicate the incorporation of extra ketone molecules into the product (dimerization). Check 1H NMR for aliphatic signals (CH2-CH) around 3.0-4.0 ppm, which are absent in pure chalcones but present in Michael adducts.
Q3: Can I use acid catalysis to avoid this? A: Yes. Acid-catalyzed condensation (e.g., dry HCl gas in ethyl acetate or Lewis acids) proceeds via an Enol mechanism, not an Enolate. Enols are less nucleophilic than enolates, significantly reducing the rate of Michael addition. However, acid methods are generally slower and may require reflux.
Module 4: Validated Protocol (High-Purity Method)
This protocol is designed to minimize enolate availability relative to the product.
Reagents:
-
Acetophenone derivative (Limiting Reagent): 10 mmol
-
Benzaldehyde derivative (Excess): 12 mmol (1.2 equiv)
-
Ethanol (95%): 15 mL
-
NaOH (aq, 10% w/v): 5 mL
Step-by-Step Workflow:
-
Preparation: In a 50 mL round-bottom flask, dissolve 12 mmol of Benzaldehyde and 10 mmol of Acetophenone in 15 mL of Ethanol.
-
Thermal Control: Place the flask in an ice-water bath (0–4°C) and stir vigorously.
-
Controlled Initiation: Add the 10% NaOH solution (5 mL) dropwise over 10–15 minutes.
-
Note: Do not add all at once. The slow addition prevents a localized spike in enolate concentration.
-
-
Reaction Phase:
-
Quench & Workup:
-
Pour the mixture into 50 mL of crushed ice/water containing 2 mL of dilute HCl (to neutralize the base immediately).
-
Why: Neutralization stops the reaction instantly, preventing side reactions during filtration.
-
-
Purification: Filter the precipitate. Wash with cold water (x3) and cold ethanol (x1). Recrystallize from hot ethanol.
References
-
BenchChem Technical Support. (2025).[1][5][3][6] Preventing Michael addition side reaction in chalcone synthesis. Retrieved from BenchChem.com.
-
Claisen, L., & Claparède, A. (1881).[8] Condensationen von Ketonen mit Aldehyden.[3][7][8][9] Berichte der Deutschen Chemischen Gesellschaft, 14(1), 2460–2468.[8] [8]
-
Hull, L. A. (2001).[8] The Dibenzalacetone Reaction Revisited. Journal of Chemical Education, 78(2), 226.[8]
-
Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
Technical Support Center: Dealing with Poor Crystallization of Chalcone Products
Welcome to the specialized resource center for troubleshooting the crystallization of chalcone products. This guide is tailored for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystalline chalcones. Our focus is to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one framework, are pivotal intermediates in the synthesis of various flavonoids and are of significant interest in medicinal chemistry due to their diverse biological activities.[1] However, their structural attributes can often lead to purification challenges, manifesting as oils or amorphous solids instead of well-defined crystals. This guide offers a structured, in-depth approach to overcoming these common hurdles.
Part 1: Troubleshooting Guide
This section directly addresses the most common and perplexing issues encountered during the crystallization of chalcone products.
Issue 1: My chalcone product has "oiled out" and will not solidify.
"Oiling out" is a phenomenon where the product separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when there is a high concentration of impurities depressing the melting point.[2]
Root Cause Analysis & Solutions
-
Rapid Supersaturation and Cooling: A sudden drop in temperature can cause the chalcone to precipitate out of solution too quickly, not allowing sufficient time for the molecules to arrange themselves into an ordered crystal lattice.
-
Inappropriate Solvent Choice: The chosen solvent may be too effective, keeping the chalcone dissolved even at low temperatures, or it may have a boiling point that is higher than the melting point of your chalcone.[3]
Experimental Protocol: Systematic Solvent Selection
-
Solubility Testing:
-
Place a small amount (10-20 mg) of your crude chalcone in several test tubes.
-
Add different solvents (e.g., ethanol, methanol, ethyl acetate, hexane) dropwise at room temperature to gauge solubility. A good candidate for a single-solvent recrystallization will dissolve the chalcone only when heated.[5]
-
-
Mixed-Solvent System Approach:
-
Dissolve the chalcone in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.[3]
-
Slowly add a "poor" solvent (in which it is insoluble, e.g., water or n-hexane) dropwise until the solution becomes turbid.[3]
-
Add a few more drops of the "good" solvent until the solution becomes clear again, and then allow it to cool slowly.[3]
-
| Solvent System | Polarity | Common Use for Chalcones |
| Ethanol/Water | Polar/Polar | Effective for many chalcone derivatives.[3] |
| Ethyl Acetate/Hexane | Medium/Non-polar | A versatile system for a range of polarities.[6] |
| Acetone/Hexane | Polar/Non-polar | Good for dissolving a wide range of organic compounds.[2] |
Troubleshooting Workflow: Oiling Out
Sources
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
identifying and removing impurities from synthesized chalcones
Technical Support Center: Chalcone Synthesis & Purification Ticket ID: CHAL-PUR-001 Status: Open Subject: Troubleshooting Impurities, Isolation, and Purification of Claisen-Schmidt Products
Introduction
Welcome to the Chalcone Synthesis Support Hub. This guide addresses the common failure modes in the base-catalyzed Claisen-Schmidt condensation between acetophenones and benzaldehydes. While this reaction is a staple of organic synthesis, it is prone to specific side reactions—namely the Cannizzaro disproportionation, Michael addition oligomerization, and self-condensation—that complicate purification.
Below you will find diagnostic workflows, purification protocols, and root-cause prevention strategies.
Module 1: Diagnostic Triage (Identification)
Use this section to identify your specific impurity profile before attempting purification.
Q: My TLC plate shows a long streak rather than a defined spot. What is this?
Diagnosis: Oligomerization (Michael Adducts).
The Science: Chalcones possess an electron-deficient
-
Action: Stop the reaction immediately. Do not add more base. Proceed to Protocol C (Chromatography) as recrystallization often fails to remove these sticky oligomers.
Q: How do I distinguish unreacted aldehyde from my chalcone using NMR?
Diagnosis: Starting Material Contamination. The Science: Both compounds are aromatic, but their non-aromatic protons are distinct.
-
Aldehyde: Look for a singlet downfield at 9.5–10.0 ppm .
-
Chalcone: Look for two doublets in the 7.4–8.0 ppm range.
-
Critical Check: For the desired trans (
)-chalcone, the coupling constant ( ) between the and protons must be 15–17 Hz . A smaller value (11–13 Hz) indicates the cis ( ) isomer, which is less stable and often an impurity.
-
Q: My product is an oil or a sticky gum, not a solid. Why?
Diagnosis: Eutectic Impurity Trapping. The Science: Even small amounts of unreacted acetophenone (liquid at RT) or solvent residues can depress the melting point of your chalcone, preventing crystal lattice formation.
-
Action: Perform Trituration (see Protocol A). Do not attempt to recrystallize an oil directly; you will simply dilute it.
Module 2: Purification Protocols
Visual Workflow: The Purification Decision Matrix
Follow this logic flow to select the correct method.
Figure 1: Decision matrix for selecting the appropriate purification method based on the physical state and purity of the crude chalcone.
Protocol A: Trituration (The "Crash" Method)
Use this when the product is an oil or sticky solid.
-
Place the crude oil in a flask.
-
Add a small volume (5–10 mL) of ice-cold Diethyl Ether or Hexane .
-
Scratch the side of the flask vigorously with a glass rod. The mechanical energy and the non-polar solvent remove surface impurities (like unreacted acetophenone), inducing the chalcone to "crash out" as a solid.
-
Filter the solid and proceed to Protocol B.
Protocol B: Recrystallization (The Gold Standard)
Use this for solids with minor impurities. Solvent Choice: 95% Ethanol is the standard.[1]
-
Why? Chalcones are sparingly soluble in cold ethanol but highly soluble in hot ethanol. The 5% water content helps dissolve inorganic salts (catalyst residues) while acting as an anti-solvent for the organic product at lower temperatures.
Steps:
-
Dissolve the crude solid in the minimum amount of boiling 95% ethanol.
-
If the solution is dark/colored (beyond the expected yellow), add activated charcoal, boil for 1 min, and filter hot.
-
Allow the solution to cool to room temperature slowly (rapid cooling traps impurities).
-
Cool further in an ice bath for 30 minutes.
-
Filter crystals and wash with ice-cold ethanol.
Protocol C: Acid Wash & Chromatography
Use this for stubborn mixtures or Michael adducts.
-
Acid Wash (Critical): Before chromatography, dissolve the crude in ethyl acetate and wash with 1M HCl .
-
Reasoning: This neutralizes any remaining base catalyst (NaOH/KOH). If base remains, it will catalyze further side reactions on the silica column, leading to decomposition during purification.
-
-
Column: Use Silica Gel (230–400 mesh).
-
Mobile Phase: Start with 100% Hexane, then gradient to 90:10 Hexane:Ethyl Acetate.
-
Elution Order: Unreacted Aldehyde/Ketone (Fastest)
Chalcone (Middle) Oligomers/Michael Adducts (Slowest/Retained).
-
Module 3: Prevention & Root Cause Analysis
Visual Mechanism: Impurity Pathways
Understanding where impurities come from is key to preventing them.
Figure 2: Mechanistic pathways showing how reaction conditions lead to specific impurities.
FAQ: Prevention Strategies
Q: Why do I have so much Cannizzaro product (Benzyl alcohol/Benzoic acid)?
-
Cause: You likely added the aldehyde to a strong base solution too quickly, or the aldehyde lacks
-hydrogens (like benzaldehyde) and the base concentration (>40%) was too high. -
Prevention: Add the base dropwise to the mixture of aldehyde and ketone, rather than adding reactants to the base. Keep the temperature low (0–10°C) during addition.
Q: Why is my yield low and the product sticky (Michael Addition)?
-
Cause: The reaction ran too long. Once the chalcone forms, it becomes a target for the enolate.[2][3]
-
Prevention: Monitor via TLC every 30 minutes. Stop the reaction exactly when the limiting reagent (usually aldehyde) disappears. Quench immediately with dilute acid (HCl) to destroy the base catalyst.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Palleros, D. R. "Solvent-Free Synthesis of Chalcones." Journal of Chemical Education, 2004 , 81(9), 1345. Link (Discusses green synthesis to minimize solvent-trapping impurities).
- Coy, E. D.; Cuca, L. E.; Sneden, A. T. "Synthesis of Chalcones and their transformation to Pyrazolines." Bioorganic & Medicinal Chemistry Letters, 2014.
-
BenchChem Technical Support. "Troubleshooting Claisen-Schmidt Chalcone Synthesis." Link (General troubleshooting for Michael addition side reactions).
-
The Royal Society of Chemistry. "Preparation of chalcone and its further Robinson annulation." Comprehensive Organic Chemistry Experiments. Link (Detailed protocols for acid washing and isolation).
Sources
stability issues of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one in solution
A Guide to Understanding and Mitigating Stability Issues in Solution for Researchers, Scientists, and Drug Development Professionals
Introduction to the Stability of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is a dihydrochalcone derivative, a class of compounds of significant interest in medicinal chemistry.[1][2] The integrity of this molecule in solution is paramount for obtaining reliable and reproducible experimental results. This guide will help you navigate potential stability challenges, ensuring the accuracy of your research.
The structure, featuring two halogenated aromatic rings and a central ketone functional group, presents several potential points of instability. Understanding these can prevent compound degradation and the misinterpretation of experimental data.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and stability of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. Many chalcone derivatives show good solubility and stability in DMSO.[3][4] For aqueous-based biological assays, it is crucial to minimize the final concentration of DMSO.
Q2: How should I store the stock solution?
Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] The container should be tightly sealed to prevent moisture absorption and exposure to air. Amber vials are recommended to protect the compound from light.
Q3: Is this compound sensitive to light?
Yes, aromatic ketones, as a class, can be photosensitive.[6][7] Exposure to UV or even ambient light can lead to photodegradation. It is best practice to handle the compound and its solutions in a dark environment or in light-blocking containers.
Q4: Can I expect hydrolysis in aqueous media?
Ketones are generally stable to hydrolysis under neutral pH conditions.[8][9] The equilibrium between the ketone and its hydrate (geminal diol) form usually lies far to the left, favoring the ketone.[9] However, prolonged incubation in aqueous buffers, especially at non-neutral pH, could potentially lead to degradation.
Q5: What are the initial signs of degradation?
The most common signs of degradation are a decrease in the expected biological activity, a change in the color of the solution, or the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Troubleshooting Guide: Diagnosing and Solving Stability Problems
This section provides a problem-oriented approach to troubleshooting common stability issues.
Problem 1: Loss of Compound Potency or Inconsistent Biological Data
If you observe a decline in the compound's expected effect or high variability in your results, consider the following:
-
Cause A: Degradation During Storage. Improper storage can lead to a gradual loss of the active compound.
-
Solution: Prepare fresh stock solutions from solid material. Aliquot new stocks into single-use vials and store them at -80°C.
-
-
Cause B: Instability in Assay Media. The compound may be unstable under your specific experimental conditions (e.g., pH, presence of certain additives, temperature).
-
Solution: Perform a time-course stability study in your assay buffer. Incubate the compound in the buffer for the duration of your experiment, and analyze samples at different time points by HPLC to quantify the parent compound.
-
Problem 2: Appearance of New Peaks in HPLC/LC-MS Analysis
Unexpected peaks in your chromatogram are a clear indicator of degradation or contamination.
-
Hypothesis: Photodegradation. Aromatic ketones can undergo photoreduction or photooxidation upon exposure to light.[6][10][11]
-
Troubleshooting Steps:
-
Prepare a fresh solution of the compound.
-
Divide it into two amber vials. Wrap one vial completely in aluminum foil (the control) and expose the other to ambient lab light for a period equivalent to your experimental setup.
-
Analyze both samples by HPLC. A new peak in the light-exposed sample suggests photodegradation.
-
-
-
Hypothesis: Oxidative Degradation. The presence of dissolved oxygen or radical initiators can lead to oxidation.
-
Troubleshooting Steps:
-
Prepare solutions with degassed solvents.
-
If permissible for your experiment, consider adding a small amount of an antioxidant.
-
Analyze and compare with a sample prepared under standard conditions.
-
-
Problem 3: Color Change in Solution
A change in the color of your stock or working solution often indicates a chemical transformation.
-
Potential Cause: This can be linked to oxidation or the formation of conjugated degradation products.
-
Action: Discard the colored solution immediately. Prepare a fresh solution, paying close attention to protecting it from light and air. If the problem persists, consider purifying the solid compound before making new solutions.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting stability issues.
Recommended Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (solid), anhydrous DMSO, amber glass vials, precision balance, volumetric flasks.
-
Procedure:
-
Equilibrate the solid compound to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of the compound accurately.
-
Dissolve the solid in a small volume of anhydrous DMSO in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with DMSO.
-
Aliquot the stock solution into single-use amber vials.
-
Store immediately at -20°C or -80°C.
-
Protocol 2: Basic Stability Assessment in Aqueous Buffer
-
Objective: To determine the stability of the compound in a specific aqueous buffer over a typical experimental timeframe.
-
Procedure:
-
Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Spike the buffer with the compound's DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is low and consistent with your experimental conditions.
-
Immediately take a sample (t=0) and analyze it by a validated HPLC method to get the initial peak area of the parent compound.
-
Incubate the remaining solution under the conditions of your experiment (e.g., 37°C, protected from light).
-
Take samples at various time points (e.g., 1h, 4h, 8h, 24h).
-
Analyze each sample by HPLC.
-
Plot the percentage of the parent compound remaining versus time. A loss of >10% typically indicates significant instability.
-
Data Presentation: Stability Assessment
| Time Point | % Compound Remaining (vs. t=0) | Observations (e.g., New Peaks) |
| 0 h | 100% | Single sharp peak |
| 4 h | 98% | No significant change |
| 8 h | 95% | Minor new peak at R.T. X.X min |
| 24 h | 85% | Significant new peak at R.T. X.X min |
Potential Degradation Pathways
While specific pathways for this molecule are not defined in the literature, we can infer potential routes based on its structure as an aromatic ketone.
Caption: Potential degradation pathways for the title compound.
A. Photoreduction: In the presence of a hydrogen donor, the excited triplet state of the ketone can abstract a hydrogen atom, leading to the formation of a secondary alcohol.[10]
B. Photooxidation: Interaction of the excited ketone with oxygen can lead to the formation of radical species, which can initiate a cascade of degradation reactions, potentially including cleavage of the carbon-carbon bonds.[6]
References
-
THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION - ProQuest. Available at: [Link]
-
Aromatic Ketones as Photocatalysts: Combined Action as Triplet Photosensitiser and Ground State Electron Acceptor | Request PDF - ResearchGate. Available at: [Link]
-
Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC - ProQuest. Available at: [Link]
-
Aldehydes and Ketones - MSU chemistry. Available at: [Link]
-
Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones - Ch.imperial. Available at: [Link]
-
What does the hydrolysis of ketones yield? - Quora. Available at: [Link]
-
Mechanism of the Hydrolytic Cleavage of Carbon-Carbon Bonds. III. Hydrolysis of alpha-Nitro and alpha-Sulfonyl Ketones. Available at: [Link]
-
Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
-
Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals - ACP. Available at: [Link]
-
The photoreactions of aromatic ketones with arylamines - Journal of the Chemical Society D - RSC Publishing. Available at: [Link]
-
New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - RSC Publishing. Available at: [Link]
-
Polymersomes for Sustained Delivery of a Chalcone Derivative Targeting Glioblastoma Cells - MDPI. Available at: [Link]
-
Synthesis, Docking Studies and Antioxidant Activity of Some Chalcone and Isoxazoline Derivatives - AIP Publishing. Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinocic ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07230A [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC - ProQuest [proquest.com]
- 9. quora.com [quora.com]
- 10. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. The photoreactions of aromatic ketones with arylamines - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
antioxidant activity comparison of different chalcone derivatives.
Dual-Mechanism Analysis: Direct Scavenging vs. Nrf2 Activation
Executive Summary: The Chalcone Paradox
In drug discovery, chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold due to their "open-chain flavonoid" structure. However, evaluating their antioxidant potential requires a nuanced understanding of two distinct mechanisms:
-
Direct Radical Scavenging (ROS Quenching): Dependent on the number and position of phenolic hydroxyl (-OH) groups (similar to quercetin).
-
Indirect Antioxidant Defense (Nrf2 Pathway): Dependent on the electrophilic
-unsaturated ketone moiety acting as a Michael acceptor.
Critical Insight: A common pitfall in chalcone development is relying solely on DPPH/ABTS assays. Many potent chalcones (e.g., methoxylated derivatives) show poor in vitro scavenging (high IC50) but exhibit superior in vivo cellular protection by activating the Nrf2/Keap1 pathway. This guide objectively compares these derivative classes to help you select the right scaffold for your therapeutic target.
Comparative Analysis: Derivative Classes
We categorize chalcone derivatives into three distinct performance classes based on Structure-Activity Relationship (SAR) data.
Class A: Poly-Hydroxylated Chalcones (The "Scavengers")
Examples: Butein, 3,4-dihydroxychalcone, 2',4'-dihydroxychalcone.
-
Mechanism: Direct Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) to free radicals.
-
Performance:
-
DPPH/ABTS: Superior activity (IC50 < 10 µM).[1] Often comparable to or better than Ascorbic Acid.
-
Cellular Stability: Low. Susceptible to rapid metabolic conjugation (glucuronidation).
-
-
Best For: Topical formulations, acute oxidative stress models, or GI-tract targets where bioavailability is less critical.
Class B: Methoxylated & Halogenated Chalcones (The "Activators")
Examples: 2'-hydroxy-4-methoxychalcone, 4-chlorochalcone.
-
Mechanism: Minimal direct scavenging. The lipophilic nature allows cell membrane penetration, where the electrophilic enone system reacts with Keap1 cysteines, triggering Nrf2 nuclear translocation.
-
Performance:
-
DPPH/ABTS: Poor activity (IC50 > 100 µM or Inactive).
-
Cellular Stability: High. Metabolic resistance leads to longer half-life.
-
-
Best For: Systemic chronic diseases (neurodegeneration, cardiovascular) requiring intracellular enzyme induction (HO-1, NQO1).
Class C: Prenylated & Heterocyclic Chalcones (The "Hybrids")
Examples: Xanthoangelol, 4-dimethylamino-chalcones.
-
Mechanism: The prenyl group acts as a "molecular anchor," increasing membrane affinity, while the chalcone core engages Nrf2.
-
Performance: Balanced. Moderate scavenging with high intracellular retention.
Quantitative Data Comparison
The following table synthesizes experimental data trends comparing the inhibitory concentration (IC50) of key derivatives against standard controls.
| Compound Class | Representative Structure | Substituent Pattern | DPPH IC50 (µM) | Mechanism Dominance |
| Control | Ascorbic Acid | N/A | 30 - 50 | Direct Scavenging |
| Control | Quercetin | Flavonoid | 4 - 6 | Direct Scavenging |
| Class A | Butein | 3,4,2',4'-OH | 5 - 8 | Strong Direct Scavenging |
| Class A | Isoliquiritigenin | 4,2',4'-OH | 15 - 25 | Moderate Scavenging |
| Class B | 4-Methoxychalcone | 4-OCH3 | > 200 (Inactive) | Nrf2 Activation (Indirect) |
| Class B | 2'-Hydroxychalcone | 2'-OH (H-bond stabilized) | > 100 | Weak Scavenging / High Stability |
| Class C | Sofalcone (Analog) | Isoprenyl groups | 40 - 60 | Hybrid Activity |
Note: Lower IC50 indicates higher potency.[2] Notice the drastic loss of direct scavenging activity when -OH groups are replaced by -OCH3, despite Class B often showing superior in vivo efficacy.
Mechanistic Visualization: The Nrf2 Pathway
Understanding Class B (Indirect) activity is crucial. The diagram below illustrates how electrophilic chalcones activate the antioxidant response element (ARE) without directly quenching radicals.
Caption: Electrophilic chalcones alkylate Keap1 cysteines, preventing Nrf2 degradation and triggering the transcription of antioxidant enzymes.[3][4][5]
Experimental Protocols
To ensure reproducibility, use these standardized protocols. Many papers fail to report specific solvent/incubation conditions, leading to IC50 variance.
Protocol A: Standardized DPPH Radical Scavenging Assay
Best for: Class A (Hydroxylated) derivatives.
Reagents:
-
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protect from light).
-
Sample Stock: 1 mg/mL chalcone in Methanol (or DMSO if solubility is poor, but keep DMSO <5% in final mix).
Workflow Visualization:
Caption: Step-by-step workflow for determining IC50 values using a microplate reader.
Calculation:
- : Absorbance of DPPH + Solvent.
- : Absorbance of DPPH + Chalcone.
Protocol B: ABTS Cation Radical Decolorization Assay
Best for: Lipophilic or pigmented chalcones (less sensitive to color interference than DPPH).
-
Generation: Mix 7 mM ABTS with 2.45 mM Potassium Persulfate (1:1). Incubate in dark for 12–16 hours to generate ABTS[7]•+.
-
Dilution: Dilute with ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .
-
Assay: Mix 10 µL sample + 190 µL diluted ABTS•+.
-
Measurement: Incubate 6 minutes; read at 734 nm .
Conclusion & Strategic Recommendations
-
For Nutraceuticals: Focus on Class A (Poly-hydroxy) derivatives like Butein. They provide the immediate "antioxidant capacity" claims verified by simple DPPH assays.
-
For Drug Development: Focus on Class B (Michael Acceptors) . Do not discard a compound because it fails the DPPH test. If it retains the
-unsaturated ketone and has adequate lipophilicity, screen it for Nrf2/HO-1 induction via Western Blot or Luciferase reporter assays. -
Structure Optimization: Introducing a methoxy group at the 4-position (Ring B) often improves metabolic stability without completely sacrificing reactivity, while a 2'-OH group (Ring A) is essential for stabilizing the chalcone conformation via intramolecular hydrogen bonding.
References
-
Sivakumar, P. M., et al. (2011). "Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects." International Journal of ChemTech Research.
-
Singh, P., et al. (2018). "The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones." Molecules.
-
Lahsasni, S., et al. (2014). "Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols." International Journal of Chemical Engineering and Applications.
-
BenchChem Application Note. (2025). "Protocols for Evaluating the Antioxidant Activity of Chalcones."
-
Kankate, R. S., et al. (2010). "Evaluation of Antioxidant Activity of Chalcones and Flavonoids." International Journal of ChemTech Research.
Sources
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Spectral Data Comparison of Substituted Chalcone Derivatives
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Chalcones, a class of open-chain flavonoids, are a cornerstone of medicinal chemistry, serving as precursors for numerous heterocyclic compounds and exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The efficacy and mechanism of these compounds are intrinsically linked to their molecular architecture, particularly the nature and position of substituents on their two aromatic rings.
This guide provides an in-depth comparison of the spectral data of substituted chalcone derivatives. It moves beyond a simple recitation of data to explain the causality behind spectral shifts, offering a framework for interpreting the electronic and structural effects of various substituents. The protocols and analyses presented here are designed to be self-validating, grounding every observation in the fundamental principles of spectroscopy and organic chemistry.
The Chalcone Backbone: A Framework for Analysis
The core chalcone structure (1,3-diaryl-2-propen-1-one) consists of two aromatic rings (Ring A, attached to the carbonyl, and Ring B, attached to the β-carbon) joined by an α,β-unsaturated carbonyl system. This extended π-system is highly sensitive to the electronic effects of substituents, making spectroscopic analysis a powerful tool for characterization.
Caption: General structure of a chalcone, highlighting Ring A, Ring B, and the α,β-unsaturated carbonyl system.
UV-Visible (UV-Vis) Spectroscopy: Probing the π-System
Principle & Experimental Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the promotion of electrons to higher energy orbitals. For chalcones, the two most significant absorptions are:
-
Band I (~300-390 nm): An intense band arising from a π→π* transition across the entire cinnamoyl system (-CO-CH=CH-Ar). This band is highly sensitive to substitution and solvent polarity.[3]
-
Band II (~220-270 nm): A less intense band from a π→π* transition primarily associated with the benzoyl group (-CO-Ar).[3]
The choice of solvent is critical. Polar solvents can interact with the solute's ground and excited states differently, leading to shifts in λmax (solvatochromism).[4] For comparative purposes, it is essential to use the same solvent consistently. Dimethylformamide (DMF), ethanol, and dimethyl sulfoxide (DMSO) are common choices.[2][3]
Comparative Data Analysis: The position of Band I (λmax) is directly influenced by substituents on the aromatic rings. Electron-donating groups (EDGs) like methoxy (-OCH₃) and electron-withdrawing groups (EWGs) like nitro (-NO₂) both tend to cause a bathochromic (red) shift to longer wavelengths. This occurs because both types of groups can extend the conjugation of the π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 1: Comparison of UV-Vis λmax for Substituted Chalcones
| Ring A Substituent | Ring B Substituent | λmax (Band I) (nm) | Reference |
| H | H | 310 | [5] |
| H | 4-Cl | 313 | [5] |
| H | 4-OCH₃ | 340 | [5] |
| 4-Cl | 4-OCH₃ | 354 | [5] |
| 4-OCH₃ | H | 347 | [2] |
| 4-OCH₃ | 4-F | 360 | [2] |
| 4-OCH₃ | 4-NO₂ | 389 | [2] |
Interpretation: As seen in the table, adding a methoxy group (-OCH₃) to Ring B causes a significant red shift from 310 nm to 340 nm.[5] Adding an even stronger withdrawing group like -NO₂ shifts it further to 389 nm.[2] This demonstrates the powerful influence of substituents on the electronic structure of the chalcone backbone. The high molar absorptivity (ε) values, often between 20,000 and 56,000 M⁻¹cm⁻¹, indicate that these are highly allowed electronic transitions, making UV-Vis a sensitive detection method.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
Principle & Experimental Causality: FT-IR spectroscopy measures the absorption of infrared radiation, which corresponds to molecular vibrations. This technique is exceptionally useful for identifying the key functional groups within a molecule. For chalcones, the most diagnostic peaks are the stretching vibrations (ν) of the carbonyl (C=O) and the carbon-carbon double bonds (C=C). Samples are typically analyzed as solids mixed with potassium bromide (KBr) to form a transparent pellet, eliminating solvent interference.
Comparative Data Analysis: The position of the C=O stretching frequency is highly informative. In a simple saturated ketone, this band appears around 1715 cm⁻¹. In chalcones, conjugation with the C=C bond and the aromatic ring delocalizes the π-electrons, weakening the C=O double bond and lowering its stretching frequency to approximately 1635-1665 cm⁻¹ .[6]
The electronic nature of the substituents modulates this frequency:
-
Electron-donating groups (EDGs) increase electron density in the conjugated system, further weakening the C=O bond and shifting the absorption to a lower wavenumber.
-
Electron-withdrawing groups (EWGs) decrease electron density, strengthening the C=O bond and shifting the absorption to a higher wavenumber.
Table 2: Comparison of FT-IR Frequencies (cm⁻¹) for Substituted Chalcones
| Ring A Substituent | Ring B Substituent | ν(C=O) (cm⁻¹) | ν(C=C) alkene (cm⁻¹) | Reference |
| 4-OCH₃ | H | 1660 | ~1590 | [2] |
| 4-OCH₃ | 4-CH₃ | 1654 | ~1595 | [2] |
| 4-OCH₃ | 4-OCH₃ | 1658 | ~1597 | [2] |
| 4-OCH₃ | 4-F | 1655 | ~1593 | [2] |
| 4-OCH₃ | 4-Cl | 1659 | ~1599 | [2] |
| 4-OCH₃ | 4-Br | 1664 | ~1598 | [2] |
| 4-OCH₃ | 4-NO₂ | 1657 | ~1591 | [2] |
Interpretation: The data shows that the C=O stretching frequency is consistently found in the expected conjugated region. The subtle shifts observed are indicative of the electronic influence of the substituents. For instance, the electron-donating methyl group (-CH₃) results in a lower frequency (1654 cm⁻¹) compared to the parent compound (1660 cm⁻¹), while the more electronegative halogens (-Cl, -Br) lead to slightly higher frequencies (1659-1664 cm⁻¹).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Principle & Experimental Causality: NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ, in ppm) of a nucleus is determined by its local electronic environment. For chalcones, NMR is indispensable for confirming the trans (E) stereochemistry of the double bond and for mapping the electronic effects of substituents across the entire molecule. Deuterated solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are used to avoid overwhelming solvent signals.[7]
¹H NMR Spectroscopy
The most diagnostic signals in the ¹H NMR spectrum of a chalcone are the two vinylic protons, H-α and H-β.
-
Coupling Constant (J): Synthesized chalcones almost exclusively adopt the more stable trans (E) configuration. This is confirmed by the large vicinal coupling constant between H-α and H-β, which is typically 15-16 Hz .[2][8] A cis (Z) isomer would show a much smaller J value (10-12 Hz).
-
Chemical Shifts: H-β is deshielded by the adjacent Ring B and appears further downfield (δ ≈ 7.4-7.8 ppm) than H-α (δ ≈ 7.3-7.7 ppm).[2] The precise chemical shifts are highly sensitive to substituents. EDGs on Ring B will shield H-β, shifting its signal upfield (lower ppm), while EWGs will deshield it, shifting it downfield (higher ppm).
Table 3: Comparison of ¹H NMR Data (δ, ppm) for Vinylic Protons of Substituted Chalcones
| Ring A Substituent | Ring B Substituent | δ H-α (ppm) | δ H-β (ppm) | Jαβ (Hz) | Reference |
| 4-OCH₃ | H | 7.47 | 7.76 | 15.6 | [2] |
| 4-OCH₃ | 4-CH₃ | 7.42 | 7.71 | 15.6 | [2] |
| 4-OCH₃ | 4-OCH₃ | 7.35 | 7.68 | 15.6 | [2] |
| 4-OCH₃ | 4-F | 7.47 | 7.76 | 15.6 | [2] |
| 4-OCH₃ | 4-NO₂ | 7.71 | 7.82 | 15.6 | [2] |
¹³C NMR Spectroscopy
¹³C NMR provides a map of the carbon skeleton. Key signals include:
-
Carbonyl Carbon (C=O): This signal is highly deshielded and appears far downfield, typically in the range of δ 185-195 ppm .[2][9]
-
Vinylic Carbons (C-α, C-β): These appear in the alkene region, with C-β generally being further downfield than C-α.
-
Aromatic Carbons: These signals appear in the δ 110-165 ppm range.[9]
Table 4: Comparison of ¹³C NMR Data (δ, ppm) for Key Carbons of Substituted Chalcones
| Ring A Substituent | Ring B Substituent | δ C=O (ppm) | δ C-α (ppm) | δ C-β (ppm) | Reference |
| 4-OCH₃ | H | 188.6 | 121.7 | 144.5 | [2] |
| 4-OCH₃ | 4-CH₃ | 188.7 | 121.5 | 144.5 | [2] |
| 4-OCH₃ | 4-OCH₃ | 188.5 | 120.4 | 144.1 | [2] |
| 4-OCH₃ | 4-F | 187.5 | 122.8 | 141.7 | [2] |
| 4-OCH₃ | 4-NO₂ | 188.2 | 125.1 | 141.7 | [2] |
Interpretation of NMR Data: The NMR data provides a self-validating system. The consistent J-coupling of ~15.6 Hz confirms the trans geometry. The predictable shifts in proton and carbon signals based on the electronic nature of the substituents provide strong evidence for the successful synthesis of the target molecule. For example, the electron-withdrawing -NO₂ group deshields H-α, H-β, and C-α relative to the parent compound, as expected.[2]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle & Experimental Causality: Mass spectrometry bombards a molecule with energy, causing it to ionize and fragment. It then separates these ions based on their mass-to-charge ratio (m/z), providing the molecular weight and structural information from the fragmentation pattern.
For chalcones, the molecular ion peak (M⁺) is typically prominent. The fragmentation patterns are characteristic and often involve cleavage at the α,β-unsaturated ketone system. Common fragmentation pathways include the loss of the phenyl group from either Ring A or Ring B, and the loss of the carbonyl group (as CO).
Experimental Workflow and Protocols
The comprehensive characterization of a novel chalcone derivative follows a logical workflow, ensuring purity and complete structural verification.
Caption: Experimental workflow for the synthesis and spectral characterization of chalcone derivatives.
Protocol 1: General Procedure for UV-Vis Spectroscopy[3]
-
Sample Preparation: Prepare a stock solution of the purified chalcone in a UV-grade solvent (e.g., DMSO, ethanol) at a concentration of approximately 1 mM.
-
Dilution: Create a working solution (e.g., 25 µM) by diluting the stock solution with the same solvent to achieve an absorbance reading between 0.5 and 1.5.
-
Spectrometer Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the blank and the other with the sample solution.
-
Data Acquisition: Scan the sample from 200 nm to 500 nm. Record the wavelength of maximum absorbance (λmax) and the absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Protocol 2: General Procedure for ¹H and ¹³C NMR Spectroscopy[7]
-
Sample Preparation: Dissolve 5-10 mg of the purified chalcone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence. Set an appropriate spectral width (e.g., 0-12 ppm) and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the spectrum and integrate the ¹H signals. Calibrate the chemical shifts relative to the TMS signal.
References
-
Pratama, M. R. F., et al. (2019). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. PMC. [Link]
-
Al-Amiery, A. A., et al. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7159-7176. [Link]
-
Solcániová, E., & Liptaj, T. (1989). 1H and 13C NMR spectra of 4,4′-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900. [Link]
-
Al-Masoudi, W. A., et al. (2023). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry, 39(5). [Link]
-
Al-Omair, M. A. (2016). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica, 8(19), 30-36. [Link]
-
Mandge, S., Singh, H. P., & Gupta, S. D. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]
-
Pratama, M. R. F., et al. (2019). Comparison of empirical experimental and theoretical data of UV-vis absorbance profile of chalcones 1-8. ResearchGate. [Link]
-
Abbo, H. S., Lai, C. H., & Titinchi, S. J. J. (2023). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 303, 123180. [Link]
-
Ramaganthan, B., et al. (2015). FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii). ResearchGate. [Link]
-
Bale, S. S., et al. (2025). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Solcániová, E., & Liptaj, T. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. PubMed. [Link]
-
Solcaniova, E., Toma, S., & Fiedlerova, A. (1980). Investigation of substituent effects of chalcones by 13C n.m.r. spectroscopy. Organic Magnetic Resonance, 14(3), 181-185. [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]
-
Zulaicha, S., et al. (2019). SYNTHESIS AND PRELIMINARY EVALUATION OF SEVERAL CHALCONE DERIVATIVES AS SUNSCREEN COMPOUNDS. Chemistry Journal of Moldova, 14(2), 79-87. [Link]
-
Hasan, T. H., et al. (2022). FT-IR data of chalcone derivatives (Ch 1 -Ch 4 ) in cm −1. ResearchGate. [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Characterizing Chalcones: A Symbiotic Approach of Computational and Experimental Analysis
For researchers navigating the intricate world of drug discovery, chalcones represent a privileged scaffold. These α,β-unsaturated ketones, which form the central core of flavonoids and isoflavonoids, are renowned for their vast spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5][6] The journey from a promising chalcone derivative on paper to a validated therapeutic lead is a complex interplay of predictive modeling and rigorous empirical testing. This guide provides an in-depth comparison of computational and experimental methodologies for analyzing chalcone properties, offering field-proven insights into designing a self-validating research workflow.
Part 1: The Bedrock of Discovery - Experimental Analysis
Experimental analysis provides the tangible, verifiable data that forms the foundation of any chemical or biological study. It is the ultimate arbiter of a compound's true structure and function.
Structural Elucidation: Confirming the Blueprint
Before any biological evaluation, the absolute identity and purity of a synthesized chalcone must be unequivocally confirmed. The Claisen-Schmidt condensation remains a primary method for their synthesis.[1][7][8][9] Post-synthesis, a suite of analytical techniques is employed for structural validation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.[7][10][11] The chemical shifts and coupling constants of the vinylic protons (H-α and H-β) are characteristic and provide crucial information on the stereochemistry of the enone system.[10][12]
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the chalcone and provides fragmentation patterns that serve as a structural fingerprint, further validating the compound's identity.[10][13]
-
Infrared (IR) Spectroscopy : IR spectroscopy is vital for identifying key functional groups. The characteristic stretching vibration of the α,β-unsaturated carbonyl group (typically appearing between 1645 and 1680 cm⁻¹) is a hallmark of the chalcone scaffold.[11][14]
-
Single-Crystal X-ray Diffraction : Considered the "gold standard," this technique provides the unambiguous three-dimensional atomic arrangement of the chalcone in its solid state, confirming its conformation and stereochemistry with high precision.[8][10][15][16]
Biological Evaluation: Assessing Therapeutic Potential
Once the structure is confirmed, the next phase involves quantifying the biological activity through a series of carefully selected assays.
-
In Vitro Assays : These are the first line of testing, performed in a controlled laboratory environment outside a living organism.
-
Cytotoxicity and Anticancer Screening : Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are used to evaluate a chalcone's ability to inhibit the growth of various human cancer cell lines.[1][3][17][18][19]
-
Antioxidant Capacity : The DPPH (1,2-diphenyl-2-picryl-hydrazyl) free radical scavenging assay is commonly used to measure the antioxidant potential of chalcone derivatives.[20][21]
-
Antimicrobial Activity : The efficacy of chalcones against various bacterial and fungal strains is determined using methods like microdilution to establish the Minimum Inhibitory Concentration (MIC).[13][20]
-
Enzyme Inhibition : To probe the mechanism of action, specific enzyme inhibition assays are crucial. For instance, the anti-inflammatory potential of chalcones can be assessed by their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2).[1][2]
-
-
In Vivo Studies : Promising candidates from in vitro screening are advanced to in vivo testing in animal models (e.g., mice or rats) to evaluate their efficacy, pharmacokinetics, and safety in a complex biological system.[1][22] These studies are critical for understanding how the compound behaves in a whole organism, providing data on its therapeutic potential and any potential toxicity.[1]
Part 2: The Predictive Powerhouse - Computational Analysis
Computational chemistry and molecular modeling have revolutionized drug discovery by providing powerful predictive tools. These in silico methods allow researchers to screen vast virtual libraries, prioritize candidates, and gain mechanistic insights before committing significant resources to synthesis and experimental testing.
Unveiling Electronic and Geometric Properties
-
Density Functional Theory (DFT) : This quantum mechanical method is used to investigate the fundamental electronic properties of chalcones.[13][23] DFT calculations can accurately predict molecular geometry, vibrational frequencies (correlating with IR spectra), and electronic descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[24][25][26] The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.
Predicting Biological Interactions
-
Molecular Docking : This is one of the most widely used computational techniques in drug design. It predicts the preferred orientation and binding affinity of a chalcone (ligand) within the active site of a biological target, such as an enzyme or receptor (protein).[1][7][13][27] The resulting "docking score" provides an estimate of the binding strength, helping to rank and prioritize compounds for synthesis.[24]
-
Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be performed to study the dynamic stability of the predicted chalcone-protein complex over time.[1][28] This method provides a more realistic view of the molecular interactions in a simulated physiological environment.
Forecasting Drug-Likeness and Safety
-
ADMET Prediction : This in silico approach evaluates a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[27][29] Web-based tools like SwissADME and pkCSM are frequently used to predict physicochemical properties, pharmacokinetic profiles, and potential toxicity risks, allowing for the early identification of compounds with poor drug-like characteristics.[1][30]
Part 3: A Symbiotic Workflow - Integrating Computational and Experimental Approaches
Neither computational nor experimental analysis is sufficient on its own. The true power lies in their integration, creating a feedback loop that accelerates the discovery process. Computational studies guide experimental design, and experimental results validate and refine computational models.
Caption: Integrated workflow for chalcone drug discovery.
Comparative Analysis
| Feature | Computational Analysis | Experimental Analysis |
| Purpose | Prediction, screening, hypothesis generation | Validation, quantification, confirmation |
| Core Output | Binding energies, ADMET profiles, electronic properties | Definitive 3D structures, IC₅₀/EC₅₀ values, therapeutic efficacy |
| Cost | Low to moderate | High |
| Time | Rapid (hours to days) | Time-consuming (weeks to months) |
| Throughput | High (can screen millions of virtual compounds) | Low to medium |
| Key Strength | Speed, cost-effectiveness, ability to rationalize mechanisms | Provides definitive, real-world data; the "ground truth" |
| Limitations | Relies on algorithms and approximations; requires experimental validation. | Requires physical sample, expensive, lower throughput, ethical considerations (in vivo). |
Part 4: Standard Operating Protocols
Adherence to detailed, reproducible protocols is the cornerstone of scientific integrity.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of a chalcone derivative on a cancer cell line (e.g., MCF-7 breast cancer cells).
-
Cell Seeding : Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the chalcone compound in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the chalcone (and a vehicle control, e.g., DMSO).
-
Incubation : Incubate the plate for another 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Computational Protocol: Molecular Docking Workflow
This protocol describes a typical workflow for docking a chalcone derivative into the active site of a target protein (e.g., COX-2).
-
Protein Preparation : Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank, PDB). Remove water molecules, co-crystallized ligands, and any other heteroatoms. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Ligand Preparation : Draw the 2D structure of the chalcone derivative and convert it to a 3D structure. Perform energy minimization using a suitable force field to obtain a stable, low-energy conformation.
-
Active Site Definition : Identify the binding pocket (active site) of the protein. This is often defined as a grid box centered on the position of the co-crystallized ligand or based on known catalytic residues.
-
Docking Simulation : Run the docking algorithm (e.g., AutoDock, Schrödinger's Glide). The software will systematically sample different conformations and orientations of the ligand within the defined active site, scoring each "pose" based on a scoring function that estimates binding affinity.
-
Results Analysis : Analyze the top-ranked poses. Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) to understand the binding mode. The docking score provides a quantitative estimate of the binding affinity.
Caption: A typical molecular docking workflow.
Conclusion
The study of chalcones for drug development is a compelling example of modern medicinal chemistry, where computational and experimental analyses are not adversaries but indispensable partners. Computational methods provide the foresight—predicting interactions, prioritizing candidates, and offering mechanistic hypotheses at a fraction of the cost and time of traditional methods. Experimental analysis provides the essential "ground truth"—confirming structures, quantifying biological effects, and validating the predictive models. By strategically integrating these two domains, researchers can create a robust, self-validating workflow that significantly enhances the efficiency and success rate of discovering the next generation of chalcone-based therapeutics.
References
- Benchchem.
- ResearchGate.
- Bentham Science.
- RSC Publishing.
- ACS Omega. Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents.
- PMC. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence.
- Research Journal of Pharmacy and Technology. In silico ADME/T Prediction of Steroidal Chalcone derivatives using Swiss ADME and OSIRIS explorer.
- In Vitro Anticancer Activity of Monosubstituted Chalcone Deriv
- Molecular Docking Studies of the Antitumoral Activity and Characteriz
- ResearchGate.
- MDPI.
- IJCRT.org. Exploring Chemistry And Applications Of Chalcones: A Comprehensive Review.
- Bentham Science Publishers.
- ResearchGate. Antidiabetic activities of chalcones: in vitro and in vivo preclinical pharmacological studies.
- MDPI. A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives.
- PMC. Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one.
- PMC.
- PMC. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects.
- PMC. Structural, electronic and bioactive profiling of a 2′-hydroxychalcone–Ag composite: a DFT-supported biomedical study on anticancer, antioxidant and antibacterial activities.
- PMC.
- RSC Publishing.
- PMC.
- ACS Omega. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies.
- Journal of Applied Pharmaceutical Science. Chalcones: a review on synthesis and pharmacological activities.
- ACS Omega. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- Recent Developments on the Synthetic and Biological Applic
- Basrah Journal of Science. New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy.
- Pharmacological potential of natural chalcones: a recent studies and future perspective.
- Preprints.org.
- ResearchGate. (PDF)
- PMC. Synthesis, Biotransformation, Characterization, and DFT Study of Organic Azachalcone Dyes and Secondary Metabolites with Biological and Conformation Dependence of Dipolar-Octupolar NLO Responses.
- International Journal of Pharmaceutical Research and Applications (IJPRA). Chalcones: a review on synthesis and pharmacological activities.
- PMC. Identification and validation of the mode of action of the chalcone anti-mycobacterial compounds.
- MDPI. Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling.
- DergiPark.
- AIP Publishing.
- Rai University.
- Design, synthesis and biological activity of novel chalcone deriv
- IJPPR. A Comprehensive Review on Synthesis and Biological Activity of Chalcone.
Sources
- 1. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinocic ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07230A [pubs.rsc.org]
- 2. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. raiuniversity.edu [raiuniversity.edu]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijcrt.org [ijcrt.org]
- 12. basjsci.edu.iq [basjsci.edu.iq]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01280E [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Molecular Docking Studies of the Antitumoral Activity and Characterization of New Chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rest-dspace.ucuenca.edu.ec [rest-dspace.ucuenca.edu.ec]
- 22. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural, electronic and bioactive profiling of a 2′-hydroxychalcone–Ag composite: a DFT-supported biomedical study on anticancer, antioxidant and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Comprehensive Analysis of a Chalcone Derivative as an Anticancer Agent: Structural, Spectroscopic, DFT-Based Computational, Electrochemical, and Pharmacological Investigations[v1] | Preprints.org [preprints.org]
- 26. Turkish Computational and Theoretical Chemistry » Submission » Density Functional Theory and Single Crystal X-ray Studies on Some Bis-Chalcone Derivatives [dergipark.org.tr]
- 27. benthamdirect.com [benthamdirect.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. rjptonline.org [rjptonline.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
